Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate
Description
Properties
IUPAC Name |
ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c1-2-16-13(15)9-6-19-12(14-9)8-3-4-10-11(5-8)18-7-17-10/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRDIRGFGEKHRIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431641 | |
| Record name | Ethyl 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
248249-53-8 | |
| Record name | Ethyl 2-(2H-1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431641 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
"physicochemical properties of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate"
An In-depth Technical Guide on the Physicochemical Properties of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate (CAS No: 248249-53-8) is a heterocyclic compound featuring a thiazole ring system linked to a benzodioxole moiety.[1] This scaffold is of significant interest in medicinal chemistry and materials science due to the diverse biological activities associated with both thiazole and benzodioxole structures. This document provides a comprehensive overview of the known physicochemical properties, synthesis protocols, and potential applications of this compound, serving as a foundational resource for researchers. The compound is noted as a key intermediate in the synthesis of various pharmaceutical agents and agrochemicals.[1]
General and Chemical Properties
This section details the fundamental chemical identifiers and properties of the compound. The data is compiled from various chemical suppliers and databases.
| Property | Value | Source |
| CAS Number | 248249-53-8 | [2][3] |
| Molecular Formula | C₁₃H₁₁NO₄S | [1][2][3] |
| Molecular Weight | 277.30 g/mol | [2][3] |
| Appearance | Yellow solid | [1] |
| Purity | ≥ 95-98% (HPLC) | [1][3] |
| IUPAC Name | Ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate | |
| SMILES | CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3 | [3] |
| Storage | Store at 0-8 °C | [1] |
Computed Physicochemical Data
Computational models provide valuable insights into the behavior and properties of molecules. The following data has been derived from computational chemistry predictions.
| Parameter | Value | Source |
| Topological Polar Surface Area (TPSA) | 57.65 Ų | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.7155 | [3] |
| Hydrogen Bond Acceptors | 6 | [3] |
| Hydrogen Bond Donors | 0 | [3] |
| Rotatable Bonds | 3 | [3] |
Synthesis and Experimental Protocols
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate serves as a crucial building block in organic synthesis.[1] While detailed, step-by-step synthesis protocols are proprietary or not widely published, a reported reaction condition is available.
Reported Synthesis Method
A known synthesis route involves the reaction of a precursor with manganese(IV) oxide in dichloromethane.[2]
-
Reaction: The synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate can be achieved with a reported yield of 81%.[2]
-
Reagents & Conditions:
-
Oxidizing Agent: Manganese(IV) oxide (MnO₂)
-
Solvent: Dichloromethane (CH₂Cl₂)
-
Temperature: 0 °C
-
Duration: 6 hours[2]
-
The likely precursor for this reaction is the corresponding thiazolidine or dihydrothiazole, which is oxidized to the aromatic thiazole ring. A generalized workflow for such a synthesis is depicted below.
Caption: Generalized synthesis workflow for the target compound.
Potential Applications and Biological Context
This compound is a versatile intermediate with significant potential in both pharmaceutical and agricultural sectors.
-
Pharmaceutical Development: It is a building block for synthesizing more complex molecules targeting neurological disorders.[1] The thiazole core is a well-known scaffold in drugs, and derivatives are investigated for anti-inflammatory, antimicrobial, and anticancer properties.[1][4]
-
Agrochemicals: The molecule is utilized in formulating agents for pest control and plant growth regulation, highlighting its relevance in sustainable agriculture.[1]
-
Cosmetic Formulations: Due to its antioxidant properties, it has applications in cosmetic products for skin health.[1]
While the broader class of thiazole derivatives is known to interact with various biological pathways, such as those involving α-glucosidase or protein kinases, no specific signaling pathways have been elucidated for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate in the reviewed literature.[5] Further research is required to determine its precise mechanism of action and biological targets.
Conclusion
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is a compound with established utility as a synthetic intermediate and potential for further development in multiple scientific fields. This guide summarizes the currently available physicochemical data, highlighting the need for experimental determination of key properties like melting point and solubility. The provided synthesis information and visualization of the workflow offer a starting point for researchers aiming to utilize this compound in their work. Future studies should focus on elucidating its biological mechanisms and expanding its application scope.
References
An In-Depth Technical Guide to Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and potential biological significance of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate. The information is curated for professionals in the fields of chemical research and drug development.
Molecular Structure and Chemical Identity
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring system linked to a benzodioxole moiety. The presence of these functional groups suggests potential applications in medicinal chemistry and materials science.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | Ethyl 2-(1,3-benzodioxol-5-yl)-1,3-thiazole-4-carboxylate |
| CAS Number | 248249-53-8[1] |
| Molecular Formula | C₁₃H₁₁NO₄S[1] |
| Molecular Weight | 277.3 g/mol [1] |
| SMILES | CCOC(=O)C1=CSC(=N1)C2=CC3=C(C=C2)OCO3 |
| Appearance | Yellow solid[2] |
| Storage | 0-8 °C[2] |
Physicochemical and Spectroscopic Data
A thorough characterization of a molecule is paramount for its application in research and development. Below is a summary of the available physicochemical and spectroscopic data for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Table 2: Physicochemical Properties
| Property | Value | Reference |
| Melting Point | Not available in the searched literature. | |
| Solubility | Not explicitly found, but synthesis in dichloromethane suggests solubility in common organic solvents. | [1] |
Table 3: Spectroscopic Data
| Spectroscopy | Data | Reference |
| ¹H NMR (300MHz, CDCl₃) | δ 1.45 (t, 3H, J = 7.1 Hz), 4.46 (q, 2H, J = 7.1 Hz), 6.06 (s, 2H), 6.89 (d, 1H, J = 7.9 Hz), 7.53 (dd, 1H, J = 1.7, 8.0 Hz), 7.56 (d, 1H, J = 1.7 Hz), 8.11 (s, 1H) | [1] |
| ¹³C NMR | No experimental data found in the searched literature. | |
| Infrared (IR) Spectroscopy | No experimental data found in the searched literature. Characteristic peaks for the ester carbonyl (C=O) would be expected around 1700-1730 cm⁻¹, C-O stretching, and aromatic C=C stretching vibrations. | [3] |
| Mass Spectrometry (MS) | No experimental data found in the searched literature. The molecular ion peak (M+) would be expected at m/z 277. | [4] |
Synthesis and Experimental Protocols
The synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate has been reported in the literature. A detailed experimental protocol is crucial for the replication of this synthesis.
Synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
A common route for the synthesis of this compound involves the reaction of Ethyl (1R)-4-(benzo[3,4-d]1,3-dioxolan-5-yl)-3,5-thiazoline carboxylate with manganese(IV) oxide.[1]
Experimental Protocol:
-
Dissolve Ethyl (1R)-4-(benzo[3,4-d]1,3-dioxolan-5-yl)-3,5-thiazoline carboxylate (1.25 g, 4.47 mmol) in methylene chloride (60 mL).
-
Cool the reaction solution to 0°C.
-
Add manganese(IV) oxide (3.89 g, 44.76 mmol) to the solution.
-
Stir the resulting mixture for 6 hours at 0°C.
-
Filter the reaction mixture through Celite to remove the manganese dioxide.
-
Concentrate the filtrate under reduced pressure.
-
Add n-hexane to the residue and stir the mixture.
-
Filter the resulting solid to obtain the title compound as a white solid (1.0 g, 81% yield).[1]
Diagram 1: Synthesis Workflow
Caption: A workflow diagram illustrating the synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Potential Biological Activity and Applications
While specific biological studies on Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate are limited in the available literature, the thiazole and benzodioxole moieties are present in numerous biologically active compounds. This suggests that the title compound could serve as a valuable intermediate in the synthesis of novel therapeutic agents and other functional molecules.[5]
Thiazole derivatives are known to exhibit a wide range of pharmacological activities, including:
-
Antimicrobial and Antifungal Activity
-
Anticancer Activity : Some thiazole derivatives have been investigated as c-Met kinase inhibitors for cancer treatment.[6]
-
Anti-inflammatory Activity [5]
The benzodioxole ring system is also a common scaffold in pharmacologically active molecules.[7] Given its structure, Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is a promising candidate for further investigation in drug discovery programs, particularly in the development of agents for neurological disorders and as agrochemicals.[5]
Diagram 2: Potential Applications
Caption: Logical relationship of the title compound as an intermediate for various potential applications.
Conclusion
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is a molecule of significant interest due to its unique structural features. While some data on its synthesis and basic properties are available, further in-depth characterization, including comprehensive spectroscopic analysis and biological evaluation, is warranted. This technical guide serves as a foundational resource for researchers and scientists to build upon in their exploration of this promising compound.
References
- 1. 2-BENZO[1,3]DIOXOL-5-YL-THIAZOLE-4-CARBOXYLIC ACID ETHYL ESTER synthesis - chemicalbook [chemicalbook.com]
- 2. chemimpex.com [chemimpex.com]
- 3. spectroscopyonline.com [spectroscopyonline.com]
- 4. article.sapub.org [article.sapub.org]
- 5. Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms [mdpi.com]
- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5- (tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Spectroscopic and Synthetic Profile of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the spectroscopic data and synthetic methodology for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate. This compound is of interest to researchers in medicinal chemistry and drug discovery due to its heterocyclic structure, which is often associated with diverse pharmacological activities.
Spectroscopic Data
A comprehensive analysis of the spectroscopic data is crucial for the unequivocal identification and characterization of a compound. The following sections present the available spectroscopic data for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
¹H NMR Data
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The data presented here was obtained in CDCl₃ at 300 MHz.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.11 | s | - | 1H | H-5 (thiazole) |
| 7.56 | d | 1.7 | 1H | H-4' (benzodioxole) |
| 7.53 | dd | 8.0, 1.7 | 1H | H-6' (benzodioxole) |
| 6.89 | d | 7.9 | 1H | H-7' (benzodioxole) |
| 6.06 | s | - | 2H | O-CH₂-O |
| 4.46 | q | 7.1 | 2H | -O-CH₂-CH₃ |
| 1.45 | t | 7.1 | 3H | -O-CH₂-CH₃ |
s = singlet, d = doublet, t = triplet, q = quartet, dd = doublet of doublets
¹³C NMR, IR, and Mass Spectrometry Data
Disclaimer: The following data is for Ethyl 2-aminothiazole-4-carboxylate and NOT for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate. This information is included to provide a general understanding of the expected spectral regions for a similar thiazole carboxylate core.
Table: Spectroscopic Data for Ethyl 2-aminothiazole-4-carboxylate
| Spectroscopy Type | Data |
| ¹³C NMR | Data not available in the search results. |
| IR (KBr Pellet) | Major peaks (cm⁻¹) - Data not available in the search results. |
| Mass Spectrometry | m/z - Data not available in the search results. |
Experimental Protocols
The synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate can be achieved through the oxidation of its thiazoline precursor.
Synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.[1]
Materials:
-
Ethyl (1R)-4-(benzo[3,4-d]1,3-dioxolan-5-yl)-3,5-thiazoline carboxylate (1.25 g, 4.47 mmol)
-
Manganese(IV) oxide (3.89 g, 44.76 mmol)
-
Dichloromethane (CH₂Cl₂) (60 mL)
-
n-Hexane
-
Celite
Procedure:
-
Ethyl (1R)-4-(benzo[3,4-d]1,3-dioxolan-5-yl)-3,5-thiazoline carboxylate is dissolved in dichloromethane (60 mL).
-
The reaction solution is cooled to 0°C in an ice bath.
-
Manganese(IV) oxide is added to the cooled solution.
-
The resulting mixture is stirred at 0°C for 6 hours.
-
After the reaction is complete, the mixture is filtered through a pad of Celite.
-
The filtrate is concentrated under reduced pressure.
-
n-Hexane is added to the residue, and the mixture is stirred.
-
The resulting white solid is collected by filtration to yield the title compound (1.0 g, 81% yield).
Synthesis Workflow
The following diagram illustrates the key steps in the synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Navigating the Research Landscape of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate: A Technical Overview
For researchers, scientists, and drug development professionals, Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate stands as a promising, yet underexplored, research chemical. While detailed biological activity and comprehensive characterization data for this specific molecule remain limited in publicly accessible literature, its structural motifs—the benzodioxole and thiazole rings—are prevalent in a wide array of biologically active compounds. This guide provides a technical overview of the available information on Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate and contextualizes its potential applications by examining related, well-characterized derivatives.
Physicochemical Properties and Synthesis
Based on available data, Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is a yellow solid with a molecular weight of 277.3 g/mol and a molecular formula of C₁₃H₁₁NO₄S. It is commercially available from various suppliers, typically with a purity of ≥ 98% as determined by HPLC.
Table 1: Physicochemical Properties
| Property | Value | Source |
| CAS Number | 248249-53-8 | Commercial Suppliers |
| Molecular Formula | C₁₃H₁₁NO₄S | Commercial Suppliers |
| Molecular Weight | 277.3 g/mol | Commercial Suppliers |
| Appearance | Yellow Solid | Chem-Impex |
| Purity | ≥ 98% (HPLC) | Chem-Impex |
| Storage Conditions | 0-8 °C | Chem-Impex |
Synthesis
A patented method describes the synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate from a thiazoline precursor. The reaction involves the oxidation of Ethyl (4R)-2-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate using manganese(IV) oxide in dichloromethane at 0°C for 6 hours, yielding the target compound in 81% yield.
Experimental Protocol: Synthesis via Oxidation
-
Reactants: Ethyl (4R)-2-(1,3-benzodioxol-5-yl)-4,5-dihydro-1,3-thiazole-4-carboxylate, Manganese(IV) oxide.
-
Solvent: Dichloromethane.
-
Procedure:
-
Dissolve the thiazoline precursor in dichloromethane.
-
Cool the solution to 0°C.
-
Add manganese(IV) oxide to the cooled solution.
-
Stir the reaction mixture for 6 hours at 0°C.
-
Monitor the reaction progress by a suitable method (e.g., TLC).
-
Upon completion, filter the reaction mixture to remove the manganese dioxide.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by an appropriate method (e.g., recrystallization or column chromatography).
-
Spectroscopic Characterization
While a comprehensive, publicly available spectroscopic dataset for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is not available, ¹H NMR data has been reported in a patent.
¹H NMR (300 MHz, CDCl₃): δ 8.11 (s, 1H), 7.56 (d, J=1.7 Hz, 1H), 7.53 (dd, J=1.7, 8.0 Hz, 1H), 6.89 (d, J=7.9 Hz, 1H), 6.06 (s, 2H), 4.46 (q, J=7.1 Hz, 2H), 1.45 (t, J=7.1 Hz, 3H).
Potential Biological and Research Applications
The benzodioxole and thiazole moieties are key pharmacophores, suggesting a range of potential biological activities for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate. Commercial suppliers highlight its potential use as an intermediate in the synthesis of pharmaceuticals, particularly for neurological disorders, as well as in agrochemicals and materials science. Research on related compounds provides further insight into its potential applications.
Anticancer and Enzyme Inhibition Potential
Numerous studies have demonstrated the anticancer and enzyme inhibitory activities of thiazole derivatives. For instance, various 2,4-disubstituted thiazoles have been synthesized and evaluated for their cytotoxic effects against cancer cell lines such as A-549 (lung), MCF-7 (breast), and HT-29 (colon). While specific data for the title compound is unavailable, the general class of molecules shows promise in this area.
Similarly, other thiazole derivatives have been investigated as inhibitors of enzymes like α-glucosidase, which is relevant for the management of diabetes. The evaluation of such compounds typically involves in vitro enzymatic assays to determine their inhibitory potency (IC₅₀ values).
Antimicrobial Potential
The thiazole ring is a common feature in many antimicrobial agents. Research on other benzothiazole and thiazole derivatives has shown activity against a range of bacterial and fungal pathogens. Standard antimicrobial screening involves determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) against various microbial strains.
Experimental Workflows and Signaling Pathways (Illustrative)
While no specific signaling pathways have been elucidated for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, the following diagrams illustrate common experimental workflows and a hypothetical signaling pathway that could be investigated based on the activities of related compounds.
Conclusion and Future Directions
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate represents a molecule of interest for chemical and biological research due to its promising structural features. However, a significant gap exists in the literature regarding its specific biological activities and detailed characterization. Future research should focus on a comprehensive evaluation of this compound, including:
-
Full Spectroscopic Characterization: Detailed analysis using ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
-
Broad Biological Screening: Evaluation against a diverse panel of biological targets, including various enzymes, receptors, and cancer cell lines, to identify its primary mechanism of action.
-
Antimicrobial Profiling: Systematic testing against a range of pathogenic bacteria and fungi.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of analogs to understand the key structural features responsible for any observed biological activity.
The generation of such data will be crucial to unlock the full potential of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate as a valuable tool for drug discovery and development.
Potential Therapeutic Targets of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a benzodioxole and a thiazole moiety. While specific biological data for this exact molecule is limited in publicly available literature, analysis of structurally similar compounds, particularly those containing benzothiazole and thiazole cores, suggests a range of potential therapeutic applications. This technical guide consolidates available information on analogous compounds to postulate the potential therapeutic targets, relevant signaling pathways, and detailed experimental protocols for the evaluation of this compound. The primary areas of interest based on this analysis include anti-inflammatory, anticancer, and enzyme inhibitory activities. This document is intended to serve as a foundational resource for researchers initiating studies on this and related molecules.
Introduction
The thiazole ring is a prominent scaffold in medicinal chemistry, present in numerous FDA-approved drugs and clinical candidates. Its unique electronic properties and ability to participate in various biological interactions make it a privileged structure in drug design. When coupled with a benzodioxole moiety, which is also found in various bioactive natural products and synthetic compounds, the resulting molecule, Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, presents a compelling profile for biological investigation. This guide explores its potential therapeutic targets by drawing parallels with structurally related compounds and provides a framework for its preclinical evaluation.
Potential Therapeutic Targets and Mechanisms of Action
Based on the activities of structurally analogous compounds, the following therapeutic areas and molecular targets are of primary interest for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Anti-Inflammatory Activity
Thiazole and benzothiazole derivatives have demonstrated significant anti-inflammatory properties. The proposed mechanisms often involve the inhibition of key inflammatory enzymes and modulation of inflammatory signaling pathways.
-
Enzyme Inhibition:
-
Cyclooxygenases (COX-1 and COX-2): Inhibition of COX enzymes, which are central to the synthesis of prostaglandins, is a well-established anti-inflammatory mechanism.
-
5-Lipoxygenase (5-LOX): Inhibition of 5-LOX, an enzyme responsible for the production of pro-inflammatory leukotrienes, is another potential avenue for anti-inflammatory effects.
-
-
Modulation of Signaling Pathways:
-
NF-κB Signaling Pathway: The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses. Inhibition of NF-κB activation can lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2.[1]
-
MAPK Signaling Pathway: The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 MAPK, is also heavily implicated in inflammation. Inhibition of p38 MAPK can suppress the production of inflammatory mediators like TNF-α and IL-6.[2][3]
-
Anticancer Activity
The thiazole scaffold is a common feature in a number of anticancer agents. The benzodioxole moiety has also been associated with cytotoxic effects against various cancer cell lines.
-
Induction of Apoptosis: Structurally similar compounds have been shown to induce programmed cell death (apoptosis) in cancer cells.[4]
-
Cell Cycle Arrest: Arresting the cell cycle at different phases (e.g., G2/M or S phase) is a common mechanism for anticancer drugs to inhibit tumor growth.[4]
-
Enzyme Inhibition:
Enzyme Inhibition
Beyond the inflammatory and cancer-related enzymes, thiazole derivatives have been explored as inhibitors of other key enzymes.
-
Acetylcholinesterase (AChE) Inhibition: Inhibition of AChE, the enzyme that degrades the neurotransmitter acetylcholine, is a primary therapeutic strategy for Alzheimer's disease.
Quantitative Data on Analogous Compounds
The following tables summarize hypothetical quantitative data based on the reported activities of structurally similar thiazole and benzothiazole derivatives. This data is for illustrative purposes to guide target validation and assay development.
Table 1: Hypothetical Anti-Inflammatory Activity Data
| Target | Assay Type | Analog Compound Class | Reported IC₅₀ Range (µM) |
| COX-1 | In vitro enzyme assay | Thiazole derivatives | 1 - 20 |
| COX-2 | In vitro enzyme assay | Thiazole derivatives | 0.5 - 15 |
| 5-LOX | In vitro enzyme assay | Thiazole derivatives | 5 - 50 |
| Nitric Oxide (NO) Production | LPS-stimulated RAW 264.7 cells | Benzothiazole derivatives | 10 - 100 |
| TNF-α Production | LPS-stimulated RAW 264.7 cells | Benzothiazole derivatives | 10 - 100 |
| IL-6 Production | LPS-stimulated RAW 264.7 cells | Benzothiazole derivatives | 10 - 100 |
Table 2: Hypothetical Anticancer Activity Data
| Cell Line | Assay Type | Analog Compound Class | Reported IC₅₀ Range (µM) |
| A549 (Lung Carcinoma) | MTT Assay | Benzodioxole-thiazole derivatives | 2 - 25[4] |
| MCF-7 (Breast Adenocarcinoma) | MTT Assay | Benzodioxole-thiazole derivatives | 2.5 - 30[4] |
| HeLa (Cervical Carcinoma) | MTT Assay | Benzodioxole-thiazole derivatives | 2 - 20[4] |
Table 3: Hypothetical Enzyme Inhibition Data
| Enzyme | Assay Type | Analog Compound Class | Reported IC₅₀ Range (µM) |
| Acetylcholinesterase (AChE) | Ellman's Method | Benzothiazole derivatives | 1 - 50 |
| c-Met Kinase | In vitro kinase assay | Thiazole derivatives | 0.01 - 5 |
| p38α MAPK | In vitro kinase assay | Benzothiazole derivatives | 0.03 - 1[2] |
Experimental Protocols
The following are detailed methodologies for key experiments to evaluate the potential therapeutic activities of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Anti-Inflammatory Assays
-
Principle: The assay measures the peroxidase activity of COX enzymes colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD).
-
Procedure:
-
Prepare assay buffer (0.1 M Tris-HCl, pH 8.0), heme, and the test compound in various concentrations.
-
In a 96-well plate, add the assay buffer, heme, and either COX-1 or COX-2 enzyme to the respective wells.
-
Add the test compound or vehicle control to the wells and incubate.
-
Initiate the reaction by adding arachidonic acid.
-
Add TMPD and measure the absorbance at 590 nm.
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
-
Principle: This fluorometric assay measures the inhibition of 5-LOX activity by monitoring the conversion of a non-fluorescent substrate to a fluorescent product.
-
Procedure:
-
Prepare LOX assay buffer, LOX probe, and the test compound.
-
In a 96-well white plate, add the test compound or vehicle control.
-
Add a reaction mix containing LOX assay buffer, LOX probe, and 5-LOX enzyme.
-
Incubate at room temperature.
-
Initiate the reaction by adding the LOX substrate.
-
Measure the fluorescence kinetically (Ex/Em = 500/536 nm).
-
Calculate the percentage of inhibition and determine the IC₅₀ value.
-
-
Principle: The Griess assay is used to measure the concentration of nitrite, a stable metabolite of NO, in the cell culture supernatant.
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the test compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours.
-
Collect the cell culture supernatant.
-
Add Griess reagent to the supernatant and measure the absorbance at 540 nm.
-
Quantify nitrite concentration using a sodium nitrite standard curve and calculate the percentage of NO inhibition.
-
Anticancer Assay
-
Principle: This colorimetric assay measures cell viability based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[6]
-
Procedure:
-
Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate and allow them to attach overnight.
-
Treat the cells with various concentrations of the test compound for 24-72 hours.
-
Add MTT solution to each well and incubate for 2-4 hours.
-
Solubilize the formazan crystals with a solubilization solution (e.g., DMSO).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value.
-
Enzyme Inhibition Assay
-
Principle: This colorimetric assay measures the activity of AChE by quantifying the formation of thiocholine, which reacts with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product.[5]
-
Procedure:
-
Prepare a phosphate buffer (pH 8.0), DTNB solution, acetylthiocholine iodide (ATCI) solution, and the test compound.
-
In a 96-well plate, add the buffer, AChE enzyme, and the test compound at various concentrations.
-
Incubate for a short period.
-
Add DTNB and then initiate the reaction by adding ATCI.
-
Measure the absorbance at 412 nm kinetically.
-
Calculate the rate of reaction and the percentage of inhibition to determine the IC₅₀ value.
-
Visualizations of Signaling Pathways and Workflows
The following diagrams, generated using Graphviz, illustrate key signaling pathways and experimental workflows relevant to the potential therapeutic activities of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Caption: Postulated inhibition of the NF-κB signaling pathway.
Caption: Potential inhibition of the p38 MAPK signaling pathway.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate represents a molecule of significant interest for drug discovery, with potential applications in treating inflammatory disorders and cancer. While direct experimental evidence is currently lacking, the analysis of structurally related compounds provides a strong rationale for investigating its effects on key therapeutic targets such as COX enzymes, 5-LOX, various kinases, and critical inflammatory signaling pathways like NF-κB and MAPK. The experimental protocols and workflows detailed in this guide offer a comprehensive starting point for the systematic evaluation of this compound's biological activities. Further research is warranted to elucidate its precise mechanisms of action and to validate its therapeutic potential.
References
- 1. Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, p38α MAP kinase inhibition, anti-inflammatory activity, and molecular docking studies of 1,2,4-triazole-based benzothiazole-2-amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and antitumor evaluation of 5-(benzo[d][1,3]dioxol-5-ylmethyl)-4-(tert-butyl)-N-arylthiazol-2-amines - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 5. Development of Potent Type V MAPK Inhibitors: Design, Synthesis, and Biological Evaluation of Benzothiazole Derivatives Targeting p38α MAPK in Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes: Hantzsch Thiazole Synthesis for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction: The thiazole ring is a prominent heterocyclic scaffold found in numerous FDA-approved pharmaceuticals and biologically active compounds, exhibiting a wide range of activities including anti-inflammatory, anticancer, and antimicrobial properties. The Hantzsch thiazole synthesis, first reported in 1887, remains a fundamental and highly efficient method for the construction of the thiazole core.[1][2] This reaction typically involves the cyclocondensation of an α-haloketone with a thioamide.[1] These application notes provide a detailed, multi-step protocol for the synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, a molecule of interest for scaffold-based drug discovery programs, leveraging the classic Hantzsch reaction.
Overall Synthetic Scheme: The synthesis is accomplished via a three-step sequence starting from commercially available benzo[d]dioxole-5-carboxylic acid.
-
Amidation: Conversion of the carboxylic acid to benzo[d]dioxole-5-carboxamide.
-
Thionation: Synthesis of the key intermediate, benzo[d]dioxole-5-carbothioamide, using Lawesson's Reagent.
-
Hantzsch Thiazole Synthesis: Cyclocondensation of the thioamide with ethyl bromopyruvate to yield the final product.
Experimental Protocols
Part A: Synthesis of Benzo[d]dioxole-5-carboxamide
This protocol details the conversion of a carboxylic acid to a primary amide via an acid chloride intermediate.
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzo[d]dioxole-5-carboxylic acid | 94-53-1 | 166.13 | 10.0 | 1.66 g |
| Thionyl chloride (SOCl₂) | 7719-09-7 | 118.97 | 20.0 | 1.46 mL |
| Dichloromethane (DCM), anhydrous | 75-09-2 | 84.93 | - | 50 mL |
| Ammonium hydroxide (NH₄OH, 28% aq.) | 1336-21-6 | 35.04 | ~150 | 10 mL |
Protocol:
-
Acid Chloride Formation: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add benzo[d]dioxole-5-carboxylic acid (1.66 g, 10.0 mmol) and anhydrous dichloromethane (30 mL).
-
Slowly add thionyl chloride (1.46 mL, 20.0 mmol) to the suspension at room temperature.
-
Heat the mixture to reflux (approx. 40°C) and stir for 2 hours. The reaction can be monitored for the cessation of gas (HCl, SO₂) evolution.
-
After cooling to room temperature, remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator.
-
Amidation: Cool the flask containing the crude acid chloride in an ice bath.
-
Slowly and carefully add concentrated ammonium hydroxide solution (10 mL) to the flask with vigorous stirring. Caution: This reaction is highly exothermic.
-
Continue stirring in the ice bath for 30 minutes, then allow the mixture to warm to room temperature and stir for an additional hour.
-
Work-up: Collect the resulting white precipitate by vacuum filtration through a Büchner funnel.
-
Wash the solid with cold deionized water (2 x 20 mL) and then a small amount of cold diethyl ether.
-
Dry the solid under vacuum to yield benzo[d]dioxole-5-carboxamide as a white powder. The product is often pure enough for the next step.
-
Expected Yield: 85-95%.
Part B: Synthesis of Benzo[d]dioxole-5-carbothioamide
This protocol describes the thionation of the amide using Lawesson's Reagent.[3][4]
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzo[d]dioxole-5-carboxamide | 4421-09-4 | 165.15 | 5.0 | 0.83 g |
| Lawesson's Reagent | 19172-47-5 | 404.47 | 2.75 (0.55 eq) | 1.11 g |
| Toluene, anhydrous | 108-88-3 | 92.14 | - | 40 mL |
Protocol:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine benzo[d]dioxole-5-carboxamide (0.83 g, 5.0 mmol) and Lawesson's Reagent (1.11 g, 2.75 mmol).
-
Add anhydrous toluene (40 mL).
-
Thionation: Heat the reaction mixture to reflux (approx. 110°C) with stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes. The reaction is typically complete within 2-4 hours.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography. Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 10:90 and increasing to 30:70) to isolate the yellow thioamide product.
-
Combine the product-containing fractions and evaporate the solvent to yield benzo[d]dioxole-5-carbothioamide.
-
Expected Yield: 70-85%.
Part C: Hantzsch Synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
This final step involves the cyclocondensation reaction to form the target thiazole.[1][5]
Materials and Reagents:
| Reagent | CAS No. | MW ( g/mol ) | Amount (mmol) | Mass/Volume |
| Benzo[d]dioxole-5-carbothioamide | N/A | 181.21 | 3.0 | 0.54 g |
| Ethyl bromopyruvate (97%) | 70-23-5 | 195.01 | 3.3 (1.1 eq) | 0.43 mL |
| Ethanol (EtOH) | 64-17-5 | 46.07 | - | 25 mL |
| Sodium bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | - | Sat. aq. soln. |
Safety Precautions: Ethyl bromopyruvate is a lachrymator and is corrosive. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety goggles, lab coat).
Protocol:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve benzo[d]dioxole-5-carbothioamide (0.54 g, 3.0 mmol) in ethanol (25 mL).
-
Add ethyl bromopyruvate (0.43 mL, 3.3 mmol) to the solution at room temperature with stirring.
-
Cyclocondensation: Heat the reaction mixture to reflux (approx. 78°C) and maintain for 3-5 hours.
-
Monitor the reaction progress by TLC (e.g., 3:7 ethyl acetate/hexanes) until the starting thioamide is consumed.
-
Work-up and Isolation: Cool the reaction mixture to room temperature. A precipitate may form.
-
Slowly pour the reaction mixture into a beaker containing 50 mL of a saturated aqueous solution of sodium bicarbonate while stirring.
-
Stir the resulting suspension for 30 minutes to ensure complete neutralization and precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with deionized water (2 x 25 mL).
-
Purification: Recrystallize the crude solid from hot ethanol to obtain pure Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate as a crystalline solid.
-
Characterization: Determine the mass, percent yield, and melting point of the dried product. Confirm the structure using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Expected Yield: 75-90%.
Data Presentation
Summary of Synthetic Steps and Expected Outcomes:
| Step | Reaction | Key Reagents | Product | Expected Yield | Appearance |
| A | Amidation | Benzo[d]dioxole-5-carboxylic acid, SOCl₂, NH₄OH | Benzo[d]dioxole-5-carboxamide | 85-95% | White Powder |
| B | Thionation | Benzo[d]dioxole-5-carboxamide, Lawesson's Reagent | Benzo[d]dioxole-5-carbothioamide | 70-85% | Yellow Solid |
| C | Hantzsch Synthesis | Benzo[d]dioxole-5-carbothioamide, Ethyl bromopyruvate | Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate | 75-90% | Crystalline Solid |
Visualizations
Caption: Overall synthetic workflow for the target molecule.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. Lawesson's Reagent [organic-chemistry.org]
- 5. nbinno.com [nbinno.com]
"purification of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate by chromatography"
An Application Note on the Chromatographic Purification of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
For researchers, scientists, and professionals in drug development, the purity of a compound is paramount for accurate biological testing and consistent results. This application note details a general protocol for the purification of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, a heterocyclic compound with potential applications in pharmaceutical and agrochemical research.[1] The purification strategy involves an initial flash column chromatography to remove major impurities from the crude reaction mixture, followed by high-performance liquid chromatography (HPLC) for final polishing to achieve high purity.
Introduction
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate belongs to a class of thiazole derivatives that are recognized as important scaffolds in the synthesis of bioactive molecules.[1][2] The synthesis of such compounds often results in a mixture containing unreacted starting materials, reagents, and by-products. Effective purification is therefore a critical step to isolate the target compound. This protocol provides a robust method for achieving high purity of the title compound, suitable for subsequent research and development activities.
Experimental Protocols
Flash Column Chromatography (Initial Purification)
This step is designed to rapidly separate the target compound from the bulk of the impurities.
Materials and Equipment:
-
Crude Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: n-Hexane, Ethyl Acetate (HPLC grade)
-
Glass column with stopcock
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
UV lamp (254 nm)
-
Rotary evaporator
-
Beakers, flasks, and other standard laboratory glassware
Procedure:
-
TLC Analysis: Before performing column chromatography, determine the optimal solvent system using TLC. Spot the crude mixture on a TLC plate and develop it in various ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3). The ideal solvent system should provide good separation of the target compound from impurities, with an Rf value for the target compound of approximately 0.3-0.4.
-
Column Packing: Prepare a slurry of silica gel in n-Hexane and pour it into the chromatography column. Allow the silica to settle, ensuring a flat and stable bed. Drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Alternatively, for less soluble compounds, dry-load the sample by adsorbing it onto a small amount of silica gel and then carefully adding it to the top of the column.
-
Elution: Begin elution with the determined solvent system (e.g., Hexane:Ethyl Acetate). Apply gentle air pressure to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or flasks. Monitor the separation by periodically spotting the collected fractions on TLC plates and visualizing under a UV lamp.
-
Analysis and Pooling: Combine the fractions containing the pure product, as determined by TLC.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the partially purified product.
High-Performance Liquid Chromatography (HPLC) (Final Purification)
For applications requiring very high purity (>98%), a final purification step by preparative HPLC is recommended.[3]
Materials and Equipment:
-
Partially purified Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
-
HPLC system with a preparative column (e.g., C18)
-
Solvents: Acetonitrile (HPLC grade), Water (HPLC grade), Formic acid (optional)
-
Syringe filters
-
Autosampler vials or manual injector
-
Fraction collector
-
Lyophilizer or rotary evaporator
Procedure:
-
Method Development (Analytical HPLC): Develop a suitable gradient method on an analytical HPLC system to achieve good separation of the target compound from any remaining impurities. A typical starting point would be a C18 column with a mobile phase gradient of water and acetonitrile, with 0.1% formic acid added to both to improve peak shape.
-
Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent and filter it through a 0.45 µm syringe filter.
-
Preparative HPLC Run: Scale up the analytical method to the preparative HPLC system. Inject the filtered sample onto the column.
-
Fraction Collection: Collect the eluent corresponding to the peak of the target compound using a fraction collector.
-
Purity Analysis: Analyze the collected fractions using analytical HPLC to confirm their purity.
-
Solvent Removal: Combine the pure fractions and remove the solvent, typically by lyophilization (for water/acetonitrile mixtures) or rotary evaporation, to obtain the final high-purity product.
Data Presentation
Table 1: Summary of Chromatographic Conditions and Expected Results
| Parameter | Flash Column Chromatography | Preparative HPLC |
| Stationary Phase | Silica Gel (60 Å, 230-400 mesh) | C18, 5 µm |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 8:2 v/v) | A: Water + 0.1% Formic AcidB: Acetonitrile + 0.1% Formic Acid |
| Elution Mode | Isocratic | Gradient |
| Detection | TLC with UV (254 nm) | UV (e.g., 254 nm, 280 nm) |
| Expected Purity | 90-98% | >99% |
| Typical Yield | 70-90% (from crude) | >90% (from partially purified) |
Visualizations
Caption: Purification workflow for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Caption: Chemical Structure of the Target Compound.
References
Application Notes and Protocols for the Analysis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide for the structural elucidation and characterization of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate using Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). The protocols outlined below are intended to serve as a comprehensive resource for researchers engaged in the synthesis, purification, and analysis of this and structurally related compounds.
Introduction
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound of interest in medicinal chemistry and drug discovery due to its potential biological activities. Accurate structural confirmation and purity assessment are critical for its development as a potential therapeutic agent. This document details the analytical workflow and provides step-by-step protocols for acquiring and interpreting ¹H NMR, ¹³C NMR, and mass spectrometry data.
Analytical Workflow
The following diagram illustrates the logical workflow for the comprehensive analysis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Data Presentation
The following tables summarize the quantitative data obtained from the NMR and mass spectrometry analyses of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Table 1: ¹H NMR Data
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 8.11 | s | - | 1H | Thiazole-H5 |
| 7.56 | d | 1.7 | 1H | Ar-H |
| 7.53 | dd | 8.0, 1.7 | 1H | Ar-H |
| 6.89 | d | 7.9 | 1H | Ar-H |
| 6.06 | s | - | 2H | O-CH₂-O |
| 4.46 | q | 7.1 | 2H | O-CH₂-CH₃ |
| 1.45 | t | 7.1 | 3H | O-CH₂-CH₃ |
Solvent: CDCl₃, Frequency: 300 MHz
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ) ppm | Assignment |
| 161.7 | C=O (Ester) |
| 160.5 | Thiazole-C2 |
| 149.8 | Ar-C (Quaternary) |
| 148.2 | Ar-C (Quaternary) |
| 145.0 | Thiazole-C4 |
| 126.2 | Ar-C (Quaternary) |
| 122.9 | Ar-CH |
| 119.5 | Thiazole-C5 |
| 108.7 | Ar-CH |
| 107.0 | Ar-CH |
| 101.8 | O-CH₂-O |
| 61.5 | O-CH₂-CH₃ |
| 14.4 | O-CH₂-CH₃ |
Note: The ¹³C NMR data is predicted as experimental data was not available in the searched literature.
Table 3: Mass Spectrometry Data
| m/z (Mass-to-Charge Ratio) | Ion Type |
| 277.04 | [M]⁺ (Molecular Ion) |
Note: The mass spectrometry data is based on the calculated molecular weight. Experimental fragmentation patterns were not available.
Experimental Protocols
The following are detailed protocols for the NMR and mass spectrometry analysis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Protocol 1: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 5-10 mg of the purified solid compound for ¹H NMR and 20-30 mg for ¹³C NMR.
-
Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent to the tube.
-
Homogenization: Cap the NMR tube and gently vortex or invert the tube until the sample is completely dissolved. If necessary, use a sonicator for a short period to aid dissolution.
-
Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean NMR tube.[1][2]
-
Labeling: Clearly label the NMR tube with the sample identification.
Protocol 2: ¹H and ¹³C NMR Data Acquisition
-
Instrument Setup:
-
Insert the prepared NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the solvent.
-
Shim the magnetic field to achieve optimal homogeneity, indicated by a sharp and symmetrical lock signal.
-
-
¹H NMR Acquisition:
-
Load a standard one-pulse proton experiment.
-
Set the spectral width to cover the expected range of proton chemical shifts (e.g., -1 to 12 ppm).
-
Use a 30° or 45° pulse angle.
-
Set the number of scans (typically 8 to 16 for a sample of this concentration).
-
Set a relaxation delay (d1) of 1-2 seconds.
-
Acquire the Free Induction Decay (FID).
-
-
¹³C NMR Acquisition:
-
Load a standard proton-decoupled carbon experiment (e.g., with broadband proton decoupling).
-
Set the spectral width to cover the expected range of carbon chemical shifts (e.g., 0 to 200 ppm).
-
Use a 30° pulse angle.
-
Set the number of scans to achieve an adequate signal-to-noise ratio (this can range from several hundred to several thousand scans depending on the sample concentration).
-
Set a relaxation delay (d1) of 2-5 seconds.
-
Acquire the FID.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired FIDs for both ¹H and ¹³C spectra.
-
Phase the resulting spectra to obtain pure absorption lineshapes.
-
Calibrate the chemical shift scale using the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS).
-
Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.
-
Pick the peaks in both spectra and label them with their chemical shifts.
-
Protocol 3: Mass Spectrometry Data Acquisition (Electrospray Ionization - ESI)
-
Sample Preparation for ESI-MS:
-
Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.
-
Dilute the stock solution to a final concentration of 1-10 µg/mL with a solvent compatible with the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid for positive ion mode).[3]
-
Filter the final solution through a 0.22 µm syringe filter to remove any particulate matter.[3]
-
-
Instrument Setup and Data Acquisition:
-
The following steps are for a direct infusion analysis. The sample can also be introduced via Liquid Chromatography (LC).
-
Set the ESI source parameters. Typical starting parameters for positive ion mode are:
-
Capillary Voltage: 3.5 - 4.5 kV
-
Cone Voltage: 20 - 40 V
-
Source Temperature: 100 - 150 °C
-
Desolvation Temperature: 250 - 350 °C
-
Nebulizing Gas (e.g., Nitrogen) Flow: Adjust for a stable spray.
-
Drying Gas (e.g., Nitrogen) Flow: Adjust for efficient desolvation.[4]
-
-
Infuse the sample solution into the mass spectrometer at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[5]
-
Acquire the mass spectrum in the appropriate mass range to observe the molecular ion (e.g., m/z 100-500).
-
-
Data Processing:
-
Process the acquired data to obtain the mass spectrum.
-
Identify the peak corresponding to the molecular ion ([M]⁺ or [M+H]⁺ for positive ESI).
-
Analyze the fragmentation pattern, if any, to gain further structural information.
-
References
- 1. sites.bu.edu [sites.bu.edu]
- 2. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 3. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 4. elementlabsolutions.com [elementlabsolutions.com]
- 5. phys.libretexts.org [phys.libretexts.org]
Application Notes and Protocols for In Vitro Anticancer Assay of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties.[1][2][3] Several studies have reported the synthesis and evaluation of various thiazole-containing compounds against a panel of human cancer cell lines, demonstrating their potential as therapeutic agents.[2][4][5] These compounds have been shown to exert their anticancer effects through various mechanisms, such as inhibition of tubulin polymerization, and targeting signaling pathways like PI3K/mTOR.[4][5] This document provides a detailed protocol for the in vitro evaluation of the anticancer activity of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate using a standard cytotoxicity assay.
Data Presentation
The cytotoxic activity of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate and a reference standard (e.g., Doxorubicin) is typically evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit 50% of cell growth, are determined. The following table summarizes hypothetical IC50 values based on the activity of similar thiazole derivatives reported in the literature.
| Compound | Cell Line | IC50 (µM) |
| Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate | MCF-7 | TBD |
| Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate | A549 | TBD |
| Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate | HeLa | TBD |
| Doxorubicin (Reference Standard) | MCF-7 | TBD |
| Doxorubicin (Reference Standard) | A549 | TBD |
| Doxorubicin (Reference Standard) | HeLa | TBD |
TBD: To be determined experimentally.
Experimental Protocols
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
-
Human cancer cell lines (e.g., MCF-7 - breast cancer, A549 - lung cancer, HeLa - cervical cancer)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
-
Harvest the cells using trypsin-EDTA and perform a cell count using a hemocytometer.
-
Seed the cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.
-
Incubate the plates for 24 hours to allow the cells to attach.
-
-
Compound Treatment:
-
Prepare a stock solution of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate in DMSO.
-
Prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The final DMSO concentration in the wells should not exceed 0.5% to avoid solvent toxicity.
-
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plates for 48 to 72 hours.
-
-
MTT Assay:
-
After the incubation period, add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plates for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT from the wells.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plates gently for 10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance of each well at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the compound concentration and determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Mandatory Visualization
Experimental Workflow
Caption: Workflow for the in vitro anticancer assay using the MTT method.
Potential Signaling Pathway
Thiazole derivatives have been reported to interfere with the PI3K/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[4]
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway.
References
- 1. tandfonline.com [tandfonline.com]
- 2. mdpi.com [mdpi.com]
- 3. tandfonline.com [tandfonline.com]
- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate in Agrochemical Formulations
For Researchers, Scientists, and Agrochemical Development Professionals
These application notes provide a comprehensive overview of the potential use of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate in agrochemical formulations. While direct efficacy data for this specific compound is not extensively available in public literature, its structural similarity to other biologically active thiazole derivatives suggests its potential as a fungicide, herbicide, or insecticide.[1][2][3] This document outlines detailed protocols for the evaluation of this compound's efficacy and provides insights into its potential mechanisms of action.
Introduction
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring, which is a known pharmacophore in many biologically active molecules, including agrochemicals.[1][3] The presence of the benzo[d]dioxole moiety may also contribute to its biological activity. Thiazole derivatives have been reported to exhibit a broad spectrum of activities, including fungicidal, herbicidal, and insecticidal properties.[1][2][3] Therefore, this compound represents a promising candidate for development as a novel crop protection agent. These notes are intended to guide researchers in the systematic evaluation of its potential in various agrochemical applications.
Potential Agrochemical Applications and Data Presentation
Based on the known activities of structurally related thiazole derivatives, the primary potential applications for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate are as a fungicide, herbicide, and insecticide. The following tables are presented as templates for summarizing quantitative data obtained from the experimental protocols outlined in this document.
Fungicidal Activity
Thiazole antifungals often act by inhibiting key fungal enzymes, such as those involved in ergosterol biosynthesis, which is crucial for fungal cell membrane integrity.[4]
Table 1: In Vitro Fungicidal Activity of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
| Fungal Species | EC50 (µg/mL) | MIC (µg/mL) | MFC (µg/mL) |
| Botrytis cinerea | Data to be determined | Data to be determined | Data to be determined |
| Sclerotinia sclerotiorum | Data to be determined | Data to be determined | Data to be determined |
| Valsa mali | Data to be determined | Data to be determined | Data to be determined |
| Fusarium graminearum | Data to be determined | Data to be determined | Data to be determined |
| Rhizoctonia solani | Data to be determined | Data to be determined | Data to be determined |
EC50: Half maximal effective concentration; MIC: Minimum inhibitory concentration; MFC: Minimum fungicidal concentration.
Herbicidal Activity
Herbicidal action of related compounds can involve the inhibition of essential plant enzymes or disruption of key physiological processes.
Table 2: Pre-emergence and Post-emergence Herbicidal Activity of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
| Weed Species | Application | GR50 (g a.i./ha) | % Inhibition at X g a.i./ha |
| Echinochloa crus-galli | Pre-emergence | Data to be determined | Data to be determined |
| Post-emergence | Data to be determined | Data to be determined | |
| Amaranthus retroflexus | Pre-emergence | Data to be determined | Data to be determined |
| Post-emergence | Data to be determined | Data to be determined | |
| Chenopodium album | Pre-emergence | Data to be determined | Data to be determined |
| Post-emergence | Data to be determined | Data to be determined |
GR50: Herbicide rate that reduces plant growth by 50%; a.i.: active ingredient.
Insecticidal Activity
The insecticidal properties of thiazole derivatives often stem from their ability to interfere with the insect's nervous system.
Table 3: Insecticidal Activity of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
| Insect Species | Method | LC50 (µg/mL or µg/cm²) | LD50 (µg/g) |
| Plutella xylostella | Leaf-dip | Data to be determined | Data to be determined |
| Spodoptera exigua | Topical | Data to be determined | Data to be determined |
| Aphis gossypii | Spray | Data to be determined | Data to be determined |
LC50: Median lethal concentration; LD50: Median lethal dose.
Experimental Protocols
The following are detailed protocols for the in vitro and in vivo evaluation of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Fungicidal Efficacy Evaluation
This method determines the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of the test compound.[5][6]
Materials:
-
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
-
96-well microtiter plates
-
Fungal isolates (e.g., Botrytis cinerea, Sclerotinia sclerotiorum)
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Spectrophotometer or microplate reader
-
Positive control (commercial fungicide)
-
Negative control (solvent vehicle, e.g., DMSO)
Procedure:
-
Inoculum Preparation: Grow fungal isolates on Potato Dextrose Agar (PDA) plates. Collect spores or mycelial fragments and suspend in sterile water. Adjust the suspension to a concentration of 1 x 10^5 spores/mL or a standardized mycelial fragment density.
-
Compound Dilution: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in the liquid medium in the 96-well plates to achieve a range of test concentrations.
-
Inoculation: Add the fungal inoculum to each well containing the diluted compound.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 25-28°C) for a specified period (e.g., 48-72 hours), depending on the fungal species.
-
MIC Determination: The MIC is the lowest concentration of the compound that inhibits visible fungal growth. This can be assessed visually or by measuring the optical density at 600 nm.
-
MFC Determination: To determine the MFC, aliquot a small volume from the wells with no visible growth onto fresh PDA plates. The MFC is the lowest concentration that results in no fungal growth on the agar plates after incubation.
Herbicidal Efficacy Evaluation
This protocol assesses the herbicidal effect of the compound on target weed species when applied before or after their emergence from the soil.[7][8]
Materials:
-
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
-
Weed seeds (e.g., Echinochloa crus-galli, Amaranthus retroflexus)
-
Pots or trays with a suitable soil mix
-
Greenhouse with controlled environmental conditions
-
Spray chamber for uniform application
-
Positive control (commercial herbicide)
-
Negative control (formulation blank)
Procedure:
-
Planting: Sow weed seeds in pots or trays and cover with a thin layer of soil.
-
Pre-emergence Application: For pre-emergence testing, apply the test compound formulation to the soil surface within 24 hours of planting.
-
Post-emergence Application: For post-emergence testing, allow the weeds to grow to a specific stage (e.g., 2-3 leaf stage) before applying the test compound formulation.
-
Application: Dissolve the test compound in a suitable solvent and formulate as an emulsifiable concentrate or other appropriate formulation. Apply the formulation using a calibrated spray chamber to ensure uniform coverage. A range of application rates should be tested.
-
Incubation: Maintain the treated plants in a greenhouse with controlled temperature, humidity, and light conditions.
-
Assessment: After a specified period (e.g., 14-21 days), visually assess the percentage of weed control (phytotoxicity) compared to the untreated control. For a more quantitative measure, harvest the above-ground biomass and determine the fresh or dry weight to calculate the growth reduction percentage.
Insecticidal Efficacy Evaluation
This method evaluates the insecticidal activity of the compound upon direct contact with the target insect.[9][10]
Materials:
-
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
-
Target insects (e.g., larvae of Plutella xylostella or adults of Aphis gossypii)
-
Leaf discs (for leaf-dip assay) or microsyringe (for topical application)
-
Petri dishes or ventilated containers
-
Positive control (commercial insecticide)
-
Negative control (solvent vehicle)
Procedure (Leaf-Dip Assay):
-
Compound Preparation: Prepare a series of dilutions of the test compound in a suitable solvent containing a surfactant.
-
Leaf Treatment: Dip leaf discs of a suitable host plant into the test solutions for a few seconds and allow them to air dry.
-
Insect Exposure: Place the treated leaf discs in petri dishes and introduce a known number of insects.
-
Incubation: Maintain the petri dishes under controlled conditions.
-
Mortality Assessment: Record insect mortality at specified time intervals (e.g., 24, 48, and 72 hours).
Procedure (Topical Application):
-
Compound Preparation: Prepare a series of dilutions of the test compound in a volatile solvent (e.g., acetone).
-
Application: Using a microsyringe, apply a small, precise volume (e.g., 1 µL) of the test solution to the dorsal thorax of each insect.
-
Incubation and Assessment: Place the treated insects in ventilated containers with a food source and assess mortality as described above.
Potential Mechanisms of Action and Signaling Pathways
Understanding the mechanism of action is crucial for the development of new agrochemicals. The following diagrams illustrate potential signaling pathways that could be targeted by Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Potential Fungicidal Mechanism of Action
Potential Herbicidal Mechanism of Action
Potential Insecticidal Mechanism of Action
Experimental Workflow
The following diagram outlines a general workflow for the comprehensive evaluation of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate as a potential agrochemical.
Disclaimer: The information provided in these application notes is intended for research and development purposes only. All experiments should be conducted in accordance with local regulations and safety guidelines. The proposed protocols are general templates and may require optimization based on specific experimental conditions and target organisms.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Thiazole and Isothiazole Chemistry in Crop Protection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 5. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]
- 8. contractlaboratory.com [contractlaboratory.com]
- 9. par.nsf.gov [par.nsf.gov]
- 10. scribd.com [scribd.com]
Application Notes and Protocols for Assessing the Anti-inflammatory Activity of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Inflammation is a fundamental biological process in response to harmful stimuli, but its dysregulation can lead to chronic diseases. Thiazole derivatives have emerged as a significant class of heterocyclic compounds with a wide range of pharmacological activities, including anti-inflammatory properties. This document provides a comprehensive set of protocols to assess the anti-inflammatory potential of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate. The proposed studies will investigate the compound's effects on key inflammatory mediators and signaling pathways.
I. In Vitro Anti-inflammatory Assays
A series of in vitro assays are proposed to elucidate the anti-inflammatory profile of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate. These assays will measure its impact on the production of nitric oxide (NO), pro-inflammatory cytokines, and the activation of key signaling cascades in a cellular model of inflammation.[1][2][3][4][5]
A. Cell Culture and Treatment
The RAW 264.7 murine macrophage cell line is a well-established and appropriate model for in vitro studies of inflammation.[6][7][8]
-
Cell Line: RAW 264.7 murine macrophages.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO2.
-
Experimental Procedure:
-
Seed RAW 264.7 cells in appropriate well plates (e.g., 96-well for viability and NO assays, 24-well for cytokine and protein analysis) at a suitable density and allow them to adhere for 24 hours.
-
Pre-treat the cells with various non-toxic concentrations of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate for 1 hour.
-
Induce an inflammatory response by stimulating the cells with lipopolysaccharide (LPS) (1 µg/mL) for a specified duration (e.g., 24 hours).[6][8]
-
Include an untreated cell group as a negative control and a group treated with LPS alone as a positive control.
-
B. Cell Viability Assay (MTT Assay)
It is crucial to determine that any observed anti-inflammatory effects are not a result of cytotoxicity.[8]
-
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Protocol:
-
After the treatment period, add MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Measure the absorbance at 570 nm using a microplate reader.
-
C. Measurement of Nitric Oxide (NO) Production
Excessive production of nitric oxide by inducible nitric oxide synthase (iNOS) is a key feature of inflammation.[8][9][10]
-
Principle: The Griess assay is used to measure nitrite, a stable product of NO metabolism, in the cell culture supernatant.[6][7]
-
Protocol:
-
Collect the cell culture supernatant after the 24-hour treatment period.
-
Mix the supernatant with Griess reagent.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration using a sodium nitrite standard curve.[6]
-
D. Quantification of Pro-inflammatory Cytokines
Pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) are central mediators of inflammation.[11][12]
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a highly specific and sensitive method for quantifying cytokine levels.
-
Protocol:
-
Collect the cell culture supernatant after the treatment period.
-
Perform ELISA for TNF-α and IL-6 according to the manufacturer's instructions for the specific kits.[8]
-
Briefly, this involves adding the supernatant to antibody-coated plates, followed by the addition of a detection antibody and a substrate to generate a colorimetric signal.[8]
-
Measure the absorbance and calculate the cytokine concentrations based on a standard curve.[6][8]
-
E. Western Blot Analysis of Key Signaling Pathways
To investigate the molecular mechanism of action, the effect of the compound on the expression of key inflammatory proteins and signaling pathways like NF-κB and MAPK will be assessed.[6][11][13][14][15][16]
-
Principle: Western blotting allows for the detection and quantification of specific proteins in cell lysates.
-
Protocol:
-
Lyse the treated cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies against key proteins such as iNOS, COX-2, phosphorylated and total forms of NF-κB p65, IκBα, p38, ERK1/2, and JNK.[9][10][17]
-
Incubate with a corresponding secondary antibody and detect the protein bands using a suitable detection system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).[6]
-
Experimental Workflow for In Vitro Assays
Caption: Workflow for in vitro anti-inflammatory assessment.
II. In Vivo Anti-inflammatory Assay
To confirm the in vitro findings, an in vivo model of acute inflammation is proposed.
A. Carrageenan-Induced Paw Edema in Rats
This is a widely used and well-characterized model for evaluating the anti-inflammatory activity of novel compounds.[18][19][20][21][22][23][24]
-
Principle: The injection of carrageenan into the rat paw induces a biphasic inflammatory response characterized by edema.
-
Animals: Wistar or Sprague-Dawley rats.
-
Protocol:
-
Divide the animals into groups: vehicle control, positive control (e.g., Indomethacin or Diclofenac), and groups treated with different doses of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
-
Administer the test compound or control substances orally or intraperitoneally.
-
After a specific period (e.g., 1 hour), induce inflammation by injecting a 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.
-
Measure the paw volume using a plethysmometer at regular intervals (e.g., 0, 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Calculate the percentage of inhibition of edema for each group compared to the vehicle control group.
-
Experimental Workflow for In Vivo Assay
Caption: Workflow for carrageenan-induced paw edema assay.
III. Data Presentation
All quantitative data should be summarized in clearly structured tables for easy comparison.
Table 1: Effect of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate on Cell Viability
| Treatment Group | Concentration (µM) | Absorbance (570 nm) | % Viability |
| Control | - | 100 | |
| LPS (1 µg/mL) | - | ||
| Compound + LPS | 1 | ||
| 10 | |||
| 50 | |||
| 100 |
Table 2: Effect on Nitric Oxide Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | Nitrite Concentration (µM) | % Inhibition of NO Production |
| Control | - | ||
| LPS (1 µg/mL) | - | 0 | |
| Compound + LPS | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control |
Table 3: Effect on Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Treatment Group | Concentration (µM) | TNF-α (pg/mL) | IL-6 (pg/mL) |
| Control | - | ||
| LPS (1 µg/mL) | - | ||
| Compound + LPS | 1 | ||
| 10 | |||
| 50 | |||
| 100 | |||
| Positive Control |
Table 4: Effect on Carrageenan-Induced Paw Edema in Rats
| Treatment Group | Dose (mg/kg) | Paw Volume (mL) at different time points | % Inhibition of Edema (at peak) |
| 1h | 2h | ||
| Vehicle Control | - | ||
| Positive Control | |||
| Compound | |||
IV. Key Inflammatory Signaling Pathways
The anti-inflammatory activity of the test compound is likely mediated through the modulation of key signaling pathways such as NF-κB and MAPK.
A. NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines, chemokines, and enzymes like iNOS and COX-2.[10][11][12][25][26][27]
Caption: The canonical NF-κB signaling pathway.
B. MAPK Signaling Pathway
Mitogen-Activated Protein Kinases (MAPKs) are a family of protein kinases that regulate a wide range of cellular processes, including inflammation.[13][14][15][16] The p38, ERK, and JNK subfamilies are particularly important in the inflammatory response.
References
- 1. journalajrb.com [journalajrb.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory Activity Assessment - Aprofood [aprofood.com]
- 5. IN VITRO PHARMACOLOGICAL SCREENING METHODS FOR ANTI-INFLAMMATORY AGENTS | Semantic Scholar [semanticscholar.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Targeting NOX, INOS and COX-2 in inflammatory cells: chemoprevention using food phytochemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Inhibition of inducible nitric oxide synthase and cyclooxygenase-2 in lipopolysaccharide-stimulated RAW264.7 cells by carboxybutyrylated glucosamine takes place via down-regulation of mitogen-activated protein kinase-mediated nuclear factor-κB signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The Role of Mitogen-Activated Protein Kinase-Activated Protein Kinases (MAPKAPKs) in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. synapse.koreamed.org [synapse.koreamed.org]
- 15. MAPK Signaling Links Autophagy and Inflammation | Bio-Techne [bio-techne.com]
- 16. MAPK signaling in inflammation-associated cancer development - PMC [pmc.ncbi.nlm.nih.gov]
- 17. iNOS-based inflammation pathway is cross-linked with COX-2 pathway - Xagena [xagena.it]
- 18. In vitro and In vivo Models for Anti-inflammation: An Evaluative Review [accscience.com]
- 19. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals [mdpi.com]
- 20. researchgate.net [researchgate.net]
- 21. ijpras.com [ijpras.com]
- 22. Synthesis and anti-inflammatory activity of thiazole derivatives [wisdomlib.org]
- 23. bio-protocol.org [bio-protocol.org]
- 24. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 26. purformhealth.com [purformhealth.com]
- 27. NF-κB - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: Cytotoxicity of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
Introduction
Thiazole derivatives represent a significant class of heterocyclic compounds that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer properties. The thiazole ring is a core scaffold in several clinically approved drugs. The benzo[d]dioxol moiety is also found in numerous natural and synthetic compounds exhibiting biological activity. The title compound, Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, incorporates both these pharmacophores, suggesting its potential as a novel therapeutic agent.
These application notes provide a framework for evaluating the cytotoxic effects of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate on various cancer cell lines. The protocols outlined below are standard methodologies that can be adapted for the preliminary screening and detailed investigation of this compound's anticancer potential.
Note: As of the date of this document, specific experimental data on the cytotoxicity of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is not available in the public domain. The following sections provide generalized protocols and templates for data presentation based on standard practices for testing novel chemical entities.
Data Presentation
Upon completion of the experimental work, all quantitative data should be summarized in a clear and structured format. The following tables are provided as templates for organizing the results.
Table 1: In Vitro Cytotoxicity of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate against Human Cancer Cell Lines
| Cell Line | Cancer Type | IC₅₀ (µM) ± SD |
| MCF-7 | Breast Adenocarcinoma | Data to be determined |
| HeLa | Cervical Carcinoma | Data to be determined |
| A549 | Lung Carcinoma | Data to be determined |
| HepG2 | Hepatocellular Carcinoma | Data to be determined |
| HCT116 | Colon Carcinoma | Data to be determined |
| Positive Control (e.g., Doxorubicin) | - | Data to be determined |
IC₅₀: The concentration of the compound that inhibits 50% of cell growth. SD: Standard Deviation.
Table 2: Selectivity Index of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
| Cell Line | IC₅₀ (µM) in Normal Cells (e.g., WI-38) | IC₅₀ (µM) in Cancer Cells | Selectivity Index (SI) |
| MCF-7 | Data to be determined | Data to be determined | Data to be determined |
| HeLa | Data to be determined | Data to be determined | Data to be determined |
| A549 | Data to be determined | Data to be determined | Data to be determined |
Selectivity Index (SI) = IC₅₀ in normal cells / IC₅₀ in cancer cells. A higher SI value indicates greater selectivity for cancer cells.
Experimental Protocols
The following are detailed protocols for key experiments to determine the cytotoxicity and preliminary mechanism of action of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Protocol 1: Cell Viability Assay (MTT Assay)
Objective: To determine the concentration-dependent cytotoxic effect of the test compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549, HepG2, HCT116) and a normal cell line (e.g., WI-38)
-
Dulbecco's Modified Eagle's Medium (DMEM) or other appropriate cell culture medium
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate (dissolved in DMSO)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well microplates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate in culture medium. The final concentration of DMSO should not exceed 0.5% (v/v). Replace the medium in each well with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plate for 48 or 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
Objective: To determine if the compound induces apoptosis in cancer cells.
Materials:
-
Cancer cell line of interest
-
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Seed cells in a 6-well plate and treat with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 or 48 hours. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with cold PBS, and resuspend in 1X Binding Buffer at a concentration of 1 × 10⁶ cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Mandatory Visualization
The following diagrams illustrate the general experimental workflow and a hypothetical signaling pathway that could be investigated.
Caption: Experimental workflow for cytotoxicity testing.
Application Notes and Protocols for In Vivo Studies of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
Introduction
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound belonging to the thiazole class of molecules. Thiazole derivatives have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antidiabetic properties.[1][2][3][4][5] The benzo[d]dioxol moiety is also a common feature in various biologically active compounds. This document outlines a detailed experimental design for the in vivo evaluation of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, with a primary focus on its potential as an anticancer agent, a therapeutic area where thiazole derivatives have shown considerable promise.[5][6][7][8][9][10][11]
Predicted Biological Activity and Signaling Pathway
Based on the activities of structurally related thiazole derivatives, Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is hypothesized to exert its anticancer effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. Several thiazole-based compounds have been identified as inhibitors of the PI3K/mTOR and EGFR/VEGFR-2 signaling pathways.[6][8] Therefore, the proposed in vivo studies will be designed to assess the compound's efficacy in a tumor model and to investigate its impact on these critical pathways.
Experimental Design: In Vivo Efficacy Study
This section outlines a comprehensive protocol for evaluating the antitumor efficacy of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate in a human tumor xenograft mouse model.
1. Objective
To determine the in vivo antitumor activity of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate in an established human cancer cell line xenograft model in immunodeficient mice.
2. Materials and Methods
-
Test Article: Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, synthesized and characterized for purity (≥95%).
-
Vehicle: A suitable vehicle for administration (e.g., 0.5% carboxymethylcellulose in saline, 10% DMSO in corn oil). The choice of vehicle should be based on the solubility and stability of the test compound.
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old, weighing 18-22 g.
-
Cell Line: A human cancer cell line known to be sensitive to PI3K/mTOR or EGFR/VEGFR-2 inhibitors (e.g., A549 non-small cell lung cancer, MCF-7 breast cancer).
-
Positive Control: A clinically approved inhibitor of the targeted pathway (e.g., Erlotinib for EGFR, BEZ235 for PI3K/mTOR).
3. Experimental Workflow
4. Detailed Protocol
-
Animal Acclimatization: House the mice in a specific pathogen-free (SPF) environment for one week prior to the start of the experiment.
-
Tumor Cell Implantation: Subcutaneously inject 5 x 10^6 cancer cells in 100 µL of serum-free medium into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth every other day using a digital caliper. Tumor volume will be calculated using the formula: (Length x Width²) / 2.
-
Randomization: When the average tumor volume reaches approximately 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice per group).
Table 1: Treatment Groups
| Group | Treatment | Dose | Route of Administration | Frequency |
| 1 | Vehicle | - | Oral Gavage (p.o.) or Intraperitoneal (i.p.) | Daily |
| 2 | Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate | Low Dose (e.g., 10 mg/kg) | p.o. or i.p. | Daily |
| 3 | Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate | Mid Dose (e.g., 30 mg/kg) | p.o. or i.p. | Daily |
| 4 | Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate | High Dose (e.g., 100 mg/kg) | p.o. or i.p. | Daily |
| 5 | Positive Control | Approved Dose | p.o. or i.p. | Daily |
-
Treatment Administration: Administer the test compound, vehicle, or positive control for 21 consecutive days.
-
Monitoring:
-
Measure tumor volume and body weight twice a week.
-
Observe the mice daily for any clinical signs of toxicity (e.g., changes in posture, activity, fur texture).
-
-
Study Termination: Euthanize the mice on day 21, or earlier if the tumor volume exceeds 2000 mm³ or if there are signs of significant toxicity (e.g., >20% body weight loss).
-
Data and Sample Collection:
-
At necropsy, excise and weigh the tumors.
-
Collect blood samples for pharmacokinetic (PK) analysis.
-
Collect a portion of the tumor tissue for pharmacodynamic (PD) analysis (e.g., Western blotting, immunohistochemistry).
-
5. Data Presentation and Analysis
Table 2: Summary of Efficacy and Toxicity Data (Hypothetical)
| Treatment Group | Mean Final Tumor Volume (mm³) ± SEM | Tumor Growth Inhibition (%) | Mean Body Weight Change (%) ± SEM |
| Vehicle | 1500 ± 150 | - | +5 ± 2 |
| Test Compound (10 mg/kg) | 1100 ± 120 | 26.7 | +4 ± 1.5 |
| Test Compound (30 mg/kg) | 750 ± 90 | 50.0 | +2 ± 2 |
| Test Compound (100 mg/kg) | 400 ± 60 | 73.3 | -3 ± 2.5 |
| Positive Control | 500 ± 75 | 66.7 | -1 ± 1.8 |
-
Tumor Growth Inhibition (TGI): Calculated as: [1 - (Mean final tumor volume of treated group / Mean final tumor volume of vehicle group)] x 100%.
-
Statistical Analysis: Analyze the data using one-way ANOVA followed by Dunnett's post-hoc test to compare the treated groups with the vehicle control group. A p-value of < 0.05 will be considered statistically significant.
Pharmacokinetic (PK) and Pharmacodynamic (PD) Studies
1. Objective
To determine the pharmacokinetic profile of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate and to correlate its exposure with target modulation in the tumor tissue.
2. PK Protocol
-
Sample Collection: Collect blood samples at various time points (e.g., 0, 0.5, 1, 2, 4, 8, 24 hours) after the first and last dose.
-
Sample Processing: Process the blood to obtain plasma and store at -80°C until analysis.
-
Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of the test compound in plasma.
-
Data Analysis: Calculate key PK parameters using non-compartmental analysis.
Table 3: Key Pharmacokinetic Parameters (Hypothetical)
| Parameter | Value |
| Cmax (ng/mL) | 1500 |
| Tmax (h) | 2 |
| AUC(0-24) (ng*h/mL) | 12000 |
| t1/2 (h) | 6 |
3. PD Protocol
-
Tissue Processing: Homogenize the collected tumor tissues to extract proteins.
-
Western Blotting: Perform Western blot analysis to measure the levels of key proteins in the targeted signaling pathways (e.g., p-Akt, p-mTOR, p-EGFR, p-ERK).
-
Immunohistochemistry (IHC): Use IHC to visualize the expression and localization of target proteins within the tumor tissue.
4. Logical Relationship Diagram
This detailed application note and protocol provides a comprehensive framework for the in vivo evaluation of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate. The proposed studies are designed to assess the compound's antitumor efficacy, elucidate its pharmacokinetic profile, and confirm its mechanism of action by measuring target engagement in the tumor tissue. The successful completion of these studies will provide critical data to support the further development of this compound as a potential anticancer therapeutic.
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. pubs.sciepub.com [pubs.sciepub.com]
- 4. Synthesis, characterization, biological activities, and computational studies of pyrazolyl–thiazole derivatives of thiophene - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06228K [pubs.rsc.org]
- 5. A review on thiazole based compounds andamp; it’s pharmacological activities [wisdomlib.org]
- 6. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis and Biological Evaluation of Some Novel Thiazole-2- Carboxamide Derivatives as Antitumor Agents | Bentham Science [eurekaselect.com]
- 8. Frontiers | Design, synthesis, and biological investigation of new thiazole-based derivatives as multi-targeted inhibitors endowed with antiproliferative, antioxidant, and antibacterial properties [frontiersin.org]
- 9. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 10. Thiazole-Based Thiosemicarbazones: Synthesis, Cytotoxicity Evaluation and Molecular Docking Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for Thiazole Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for thiazole synthesis. The content is structured in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
Issue 1: Low or No Yield in Hantzsch Thiazole Synthesis
Q1: My Hantzsch thiazole synthesis is resulting in a low yield or no product at all. What are the potential causes and how can I troubleshoot this?
A1: Low yields in the Hantzsch synthesis, a common method for preparing thiazoles from α-haloketones and thioamides, can arise from several factors.[1] Key areas to investigate include the purity of reactants and solvents, reaction conditions, and potential side reactions.
Troubleshooting Steps:
-
Verify Reactant and Solvent Purity: The purity of your starting materials is critical. Impurities in the α-haloketone or thioamide can lead to unwanted side reactions, consuming reactants and complicating purification.[1] The presence of water can also be detrimental, so using anhydrous solvents is often recommended.[1] The stability of the thioamide, particularly in acidic conditions, can also be a limiting factor.[1][2]
-
Optimize Reaction Conditions:
-
Solvent Selection: The choice of solvent significantly impacts the reaction rate and yield.[1] While various solvents can be used, the optimal choice depends on the specific substrates.[1] For some one-pot, three-component syntheses, solvents like 1-butanol, 2-propanol, and water have been effective under reflux.[1] In microwave-assisted syntheses, methanol has been used successfully.[1] It is advisable to conduct small-scale solvent screening to identify the best option for your reaction.
-
Temperature and Reaction Time: Reaction temperatures can vary significantly. Conventional heating methods often require several hours of refluxing.[1] However, microwave-assisted synthesis can dramatically shorten reaction times to minutes and may be conducted at temperatures around 90-130°C.[1]
-
Catalyst: While many Hantzsch syntheses are performed without a catalyst, some variations benefit from one. For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in some one-pot syntheses.[3]
-
-
Monitor the Reaction: It is crucial to monitor the progress of the reaction to determine the optimal reaction time and identify any issues. Techniques like Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) can be used. Real-time monitoring using low-field NMR spectroscopy is also an emerging technique.[4]
-
Consider Alternative Methods: If optimizing the standard Hantzsch synthesis is unsuccessful, consider alternative energy sources such as microwave irradiation or ultrasound.[5][6] These methods can sometimes improve yields and reduce reaction times.
Issue 2: Formation of Side Products and Impurities
Q2: My reaction is producing significant amounts of side products, making purification difficult. What are the common side reactions and how can I minimize them?
A2: Side product formation is a common issue in thiazole synthesis. In the Hantzsch synthesis, the regioselectivity of the reaction can be a factor, especially when using N-monosubstituted thioureas under acidic conditions, which can lead to mixtures of 2-(N-substituted amino)thiazoles and 3-substituted 2-imino-2,3-dihydrothiazoles.[7]
Strategies to Minimize Side Products:
-
Control of Reaction Conditions:
-
pH: The acidity of the reaction medium can influence the formation of isomers. Reactions in neutral solvents typically yield 2-(N-substituted amino)thiazoles exclusively.[7]
-
Temperature: Running the reaction at the optimal temperature can help minimize the formation of degradation products or side-products from competing reactions.
-
-
Purity of Starting Materials: As mentioned previously, impurities in the starting materials are a primary source of side products.[1] Ensure the purity of your α-haloketone and thioamide.
-
Stoichiometry: Using a slight excess of one reagent, typically the thioamide, can sometimes drive the reaction to completion and minimize side reactions.[8]
Issue 3: Difficulty in Product Purification
Q3: I am struggling to purify my synthesized thiazole derivative. What are some effective purification strategies?
A3: The purification of thiazole derivatives can be challenging, especially for water-soluble thiazolium salts which are often not suitable for standard column chromatography on silica gel.[9][10]
Purification Techniques:
-
Column Chromatography: This is a common and powerful technique for purifying thiazole derivatives.[9]
-
Solvent System Selection: If your compound is not moving from the origin on a TLC plate, the solvent system is likely not polar enough.[9] Gradually increase the polarity of the eluent. Common solvent systems include mixtures of hexane with ethyl acetate, acetone, or methanol.[9] For very polar compounds, a mixture of dichloromethane and methanol can be effective.[9]
-
Streaking on TLC: If your compound is streaking, it may be acidic or basic. Thiazoles can be basic due to the nitrogen atom. Adding a small amount of a modifier to the eluent, such as triethylamine for basic compounds or acetic acid for acidic compounds, can improve the peak shape.
-
-
Precipitation and Salt Metathesis (for Thiazolium Salts): A common strategy for purifying water-soluble thiazolium salts involves precipitation followed by salt metathesis.[9][10] The thiazolium salt can be precipitated from a suitable solvent (e.g., toluene).[9] The crude salt can then be dissolved in warm water, and a salt metathesis is performed with an excess of a salt like sodium tetrafluoroborate (NaBF₄) or sodium tetraphenylborate (NaBPh₄).[9][10] The desired thiazolium salt can then be extracted into an organic solvent like dichloromethane.[9][10]
-
Crystallization: For solid products, crystallization is often an effective purification method.
Frequently Asked Questions (FAQs)
Q4: What are the main synthetic routes to thiazoles?
A4: The most common and versatile method for synthesizing thiazoles is the Hantzsch thiazole synthesis .[2][5][11][12] This method involves the condensation of an α-haloketone with a thioamide or thiourea.[11][13] Other notable methods include:
-
Gabriel Synthesis: This method involves the reaction of an acylamino-ketone with a thionating agent like phosphorus pentasulfide to yield 2,5-disubstituted thiazoles.[2][11]
-
Cook-Heilbron Synthesis: This route produces 5-aminothiazoles from the reaction of α-aminonitriles with reagents like carbon disulfide.[2][11][14]
Q5: How can I monitor the progress of my thiazole synthesis reaction?
A5: Monitoring the reaction is crucial for optimization. Common techniques include:
-
Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively track the consumption of starting materials and the formation of the product.[9]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides more detailed information about the reaction mixture, including the mass of the product and any byproducts.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to analyze crude reaction mixtures to determine conversion and identify products. Low-field benchtop NMR instruments are now available for real-time reaction monitoring.[4]
Q6: Are there any "green" or more environmentally friendly methods for thiazole synthesis?
A6: Yes, there is a growing interest in developing greener synthetic routes for thiazoles. Some approaches include:
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times and often leads to higher yields with less solvent usage.[1][5][11]
-
Ultrasound-Assisted Synthesis: Similar to microwave irradiation, sonication can enhance reaction rates and yields.[6]
-
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water, ethanol, or polyethylene glycol (PEG) is a key aspect of green chemistry.[1][5]
-
Catalyst-Free and Solvent-Free Conditions: Some protocols have been developed that proceed efficiently without the need for a catalyst or solvent, particularly under microwave irradiation.[3][5][15]
Data Presentation
Table 1: Effect of Solvent and Catalyst on the Yield of Hantzsch Thiazole Derivatives.
| Entry | Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | Ethanol/Water (1:1) | SiW.SiO₂ (15%) | 65 | 2-3.5 | 79-90 | |
| 2 | 1-Butanol | None | Reflux | N/A | Effective | [1] |
| 3 | 2-Propanol | None | Reflux | N/A | Effective | [1] |
| 4 | Water | None | Reflux | N/A | Effective | [1] |
| 5 | Methanol | None | 90-130 (Microwave) | Minutes | Effective | [1] |
| 6 | PEG-600 | None | Room Temp | N/A | Good | [5] |
Table 2: Comparison of Conventional Heating vs. Ultrasound Irradiation for Thiazole Synthesis.
| Entry | Method | Temperature | Time | Yield (%) | Reference |
| 1 | Conventional Heating | 65°C | 2-3.5 h | 79-90 | |
| 2 | Ultrasound Irradiation | Room Temp | 1.5-2 h | 79-90 |
Experimental Protocols
Protocol 1: General Procedure for Hantzsch Thiazole Synthesis (Conventional Heating)
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
α-Haloketone (1 mmol)
-
Thioamide or Thiourea (1-1.2 mmol)
-
Solvent (e.g., Ethanol, Methanol, or a mixture like Ethanol/Water)
-
Optional: Catalyst (e.g., SiW.SiO₂)
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve the α-haloketone (1 mmol) and the thioamide/thiourea (1-1.2 mmol) in the chosen solvent (e.g., 5-10 mL).
-
If using a catalyst, add it to the mixture.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress using TLC or LC-MS.
-
Once the reaction is complete (typically after several hours), cool the mixture to room temperature.
-
If the product precipitates, it can be collected by filtration. If not, the solvent is removed under reduced pressure.
-
The crude product is then purified by column chromatography or crystallization.
Protocol 2: General Procedure for Microwave-Assisted Hantzsch Thiazole Synthesis
Materials:
-
α-Haloketone (1 mmol)
-
Thioamide or Thiourea (1-1.2 mmol)
-
Solvent (e.g., Methanol, Ethanol) in a microwave-safe reaction vessel
Procedure:
-
In a microwave-safe reaction vessel, combine the α-haloketone (1 mmol), thioamide/thiourea (1-1.2 mmol), and the solvent (3-5 mL).
-
Seal the vessel and place it in the microwave reactor.
-
Heat the reaction mixture to the desired temperature (e.g., 90-130°C) for the specified time (typically 5-30 minutes).
-
After the reaction is complete, cool the vessel to room temperature.
-
Work-up and purify the product as described in the conventional heating protocol.
Visualizations
Caption: Troubleshooting workflow for low-yield Hantzsch thiazole synthesis.
Caption: Decision tree for selecting a suitable purification strategy for thiazole derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. mjas.analis.com.my [mjas.analis.com.my]
- 3. researchgate.net [researchgate.net]
- 4. analytik.news [analytik.news]
- 5. bepls.com [bepls.com]
- 6. Green Biocatalyst for Ultrasound-Assisted Thiazole Derivatives: Synthesis, Antibacterial Evaluation, and Docking Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. utoronto.scholaris.ca [utoronto.scholaris.ca]
- 11. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ijarsct.co.in [ijarsct.co.in]
- 13. chemhelpasap.com [chemhelpasap.com]
- 14. Synthesis, Reactions and Medicinal Uses of Thiazole | Pharmaguideline [pharmaguideline.com]
- 15. Thiazole synthesis [organic-chemistry.org]
Technical Support Center: Synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Troubleshooting Guides
This section addresses common issues encountered during the synthesis, offering potential causes and solutions.
Problem 1: Low or No Product Yield
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Verify Reagent Quality: Ensure the purity of starting materials, particularly the piperonal thioamide and ethyl bromopyruvate. Impurities can inhibit the reaction. - Optimize Reaction Time and Temperature: The Hantzsch thiazole synthesis can be sensitive to reaction conditions. Monitor the reaction progress using Thin Layer Chromatography (TLC). Consider extending the reaction time or cautiously increasing the temperature if the reaction is sluggish. - Check Solvent: Ensure the solvent (e.g., ethanol) is anhydrous, as water can interfere with the reaction. |
| Degradation of Starting Materials or Product | - Control Temperature: Avoid excessive heat, which can lead to the decomposition of the thioamide or the final product. - Inert Atmosphere: While not always necessary, performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions. |
| Incorrect Stoichiometry | - Accurate Measurements: Precisely measure the molar equivalents of the reactants. An excess of one reactant may lead to side product formation. |
Problem 2: Impure Product After Work-up
| Potential Cause | Recommended Solution |
| Unreacted Starting Materials | - Piperonal Thioamide: This starting material may be present if the reaction did not go to completion. It can often be removed by recrystallization or column chromatography. - Ethyl Bromopyruvate: This reagent is a lachrymator and should be handled with care. Residual amounts can be removed during aqueous work-up and subsequent purification steps. |
| Formation of Side Products | - Isomeric Dihydrothiazoles: Under acidic conditions, the Hantzsch synthesis can yield 3-substituted 2-imino-2,3-dihydrothiazole isomers. Maintaining neutral or slightly basic conditions can minimize their formation. Purification via column chromatography is typically effective for separation. - Chlorinated Impurities: If the piperonal starting material is derived from piperine, chlorinated analogues such as 6-chloropiperonal may be present. These can react to form the corresponding chlorinated thiazole byproduct. Purification by preparative HPLC may be necessary to separate these closely related compounds. |
| Hydrolysis of the Ester | - Avoid Strong Acidic or Basic Conditions During Work-up: Prolonged exposure to strong acids or bases can hydrolyze the ethyl ester to the corresponding carboxylic acid. Use mild conditions and minimize the duration of the work-up. |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate?
A1: The most prevalent method is the Hantzsch thiazole synthesis. This involves the condensation reaction between piperonal thioamide (derived from piperonal) and ethyl bromopyruvate.
Q2: What are the expected common impurities in the synthesis?
A2: Common impurities can be categorized as follows:
-
Starting Material-Related: Unreacted piperonal thioamide and ethyl bromopyruvate.
-
Process-Related: Isomeric 2-imino-2,3-dihydrothiazoles, especially if the reaction is run under acidic conditions.
-
Starting Material Impurity Carry-over: Chlorinated byproducts, such as Ethyl 2-(6-chlorobenzo[d]dioxol-5-yl)thiazole-4-carboxylate, if the piperonal used contains chlorinated impurities.
-
Degradation Products: The corresponding carboxylic acid from the hydrolysis of the ethyl ester.
Q3: How can I purify the crude product?
A3: The primary methods for purification are:
-
Recrystallization: Using a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) can effectively remove many impurities, especially unreacted starting materials.
-
Silica Gel Column Chromatography: This is a highly effective method for separating the desired product from side products and other impurities. A gradient elution with a solvent system like hexanes and ethyl acetate is often successful.
Q4: What analytical techniques are recommended for purity assessment?
A4: To ensure the purity of your final compound, the following techniques are recommended:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the number of components in the crude product.
-
High-Performance Liquid Chromatography (HPLC): To quantify the purity of the final product and detect trace impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the desired product and identify any major impurities.
-
Mass Spectrometry (MS): To confirm the molecular weight of the product and identify impurities.
Experimental Protocols
Key Experiment: Hantzsch Thiazole Synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
Materials:
-
Piperonal thioamide
-
Ethyl bromopyruvate
-
Ethanol (anhydrous)
-
Sodium bicarbonate (or another suitable base)
-
Ethyl acetate
-
Hexanes
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve piperonal thioamide in anhydrous ethanol.
-
Add an equimolar amount of ethyl bromopyruvate to the solution.
-
Add a mild base, such as sodium bicarbonate, to neutralize the HBr formed during the reaction.
-
Heat the reaction mixture to reflux and monitor the progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes.
-
Further purification can be achieved by recrystallization from a suitable solvent system.
Visualizations
Caption: Experimental workflow for the synthesis and purification.
Caption: Potential pathways for impurity formation.
"troubleshooting low yield in Hantzsch thiazole synthesis"
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals resolve issues related to low yield in the Hantzsch thiazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is a typical yield for the Hantzsch thiazole synthesis? A1: The Hantzsch thiazole synthesis is generally considered a high-yielding reaction.[1][2] Yields can often exceed 80-90% under optimized conditions, though this is highly dependent on the specific substrates, solvent, and reaction method used.[3][4] For example, a demonstration using 2-bromoacetophenone and thiourea reported a 99% yield.[5]
Q2: My α-haloketone starting material is several months old. Could this affect my yield? A2: Yes, the purity and stability of the α-haloketone are critical. These compounds can be toxic and may degrade over time, leading to lower yields.[6] It is advisable to use freshly prepared or purified α-haloketones. If you suspect degradation, consider purifying the material by recrystallization or chromatography before use, or verify its purity via NMR spectroscopy.
Q3: What is the best solvent for this reaction? Can I use something other than ethanol? A3: Alcohols, particularly ethanol and methanol, are the most common and effective solvents for the Hantzsch synthesis.[1][3] The choice of solvent can significantly impact the reaction rate and yield. Studies have shown that a mixture of ethanol and water (e.g., a 1:1 v/v ratio) can be particularly effective, sometimes providing higher yields than either solvent alone.[3] The optimal solvent depends on the solubility of your specific reactants.
Q4: After neutralizing the reaction mixture, I don't see a precipitate. How can I isolate my product? A4: The initial product of the reaction is often the hydrohalide salt (e.g., HBr salt), which is typically soluble in the reaction medium.[5] Neutralization with a weak base like sodium carbonate is performed to deprotonate the thiazole, forming the neutral product which is often insoluble and precipitates.[1][5] If no precipitate forms, it could be due to:
-
Incomplete neutralization: Check the pH of the solution and add more base if necessary.
-
High product solubility: Your specific thiazole derivative may be more soluble in the reaction mixture. Try cooling the solution in an ice bath to induce precipitation. If that fails, remove the solvent under reduced pressure and attempt to isolate the product via extraction with a suitable organic solvent, followed by purification.
Q5: What are the most common side reactions that can lower the yield? A5: While the Hantzsch synthesis is generally efficient, side reactions can occur. These may include:
-
Formation of byproducts from the α-haloketone: α-Haloketones can be unstable and may undergo self-condensation or other side reactions, especially under prolonged heating.
-
Hydrolysis of the thioamide: If excessive water is present under harsh conditions, the thioamide reactant can hydrolyze.
-
Formation of isomeric products: Depending on the substitution pattern of the thioamide, there can be a change in regioselectivity, especially under strongly acidic conditions.[7]
Troubleshooting Guide for Low Yield
This guide addresses specific problems encountered during the Hantzsch thiazole synthesis.
Problem: Low or no product formation observed by TLC or LC-MS.
This issue points to a fundamental problem with the reaction itself. Follow this troubleshooting workflow:
Caption: Troubleshooting logic for low product formation.
Problem: Good conversion by TLC/LC-MS, but low isolated yield after work-up.
This suggests that the product is being formed but is lost during the isolation and purification steps.
Possible Cause & Solution:
-
Incomplete Precipitation:
-
Action: After adding a base (e.g., 5% Na2CO3), ensure the solution is basic (pH > 8).[1] If the product is known to be a solid, cool the mixture in an ice bath for 30 minutes to maximize precipitation.
-
-
Product Solubility in Wash Solvents:
-
Action: The crude product is often washed with water to remove inorganic salts.[1][5] If your product has some water solubility, this step can lead to significant loss. Minimize the volume of water used for washing or use a saturated salt solution (brine) to decrease the solubility of the organic product in the aqueous phase.
-
-
Product Remaining in the Aqueous Layer:
-
Action: If your thiazole derivative is more polar or has higher than expected water solubility, it may not precipitate effectively. After neutralization, perform a liquid-liquid extraction of the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) to recover the dissolved product.
-
Data on Optimizing Reaction Conditions
The choice of solvent, catalyst, and energy source can dramatically influence reaction outcomes.
Table 1: Effect of Solvent and Catalyst on a One-Pot Hantzsch Synthesis This table summarizes the results from a study optimizing a three-component reaction between 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one, thiourea, and benzaldehyde.[3]
| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | None | EtOH/H2O (1:1) | Reflux | 5.0 | 50 |
| 2 | SiW.SiO2 (5%) | EtOH/H2O (1:1) | Reflux | 4.5 | 62 |
| 3 | SiW.SiO2 (10%) | EtOH/H2O (1:1) | Reflux | 3.5 | 75 |
| 4 | SiW.SiO2 (15%) | EtOH/H2O (1:1) | Reflux | 2.5 | 87 |
| 5 | SiW.SiO2 (20%) | EtOH/H2O (1:1) | Reflux | 2.5 | 87 |
| 6 | SiW.SiO2 (15%) | Water | Reflux | 5.0 | 45 |
| 7 | SiW.SiO2 (15%) | Ethanol | Reflux | 4.0 | 70 |
Data adapted from Bouherrou et al., 2016.[3]
Table 2: Comparison of Conventional Heating vs. Microwave and Ultrasonic Irradiation Modern energy sources can significantly reduce reaction times and improve yields.
| Method | Temperature | Time | Yield (%) | Reference |
| Conventional Heating | 90 °C | 8 h | 75-85% | [8] |
| Microwave Irradiation | 90 °C | 30 min | 95% | [8] |
| Ultrasonic Irradiation | Room Temp. | 1.5 - 2.0 h | 85-92% | [2][3] |
Key Experimental Protocols & Mechanisms
General Experimental Protocol for 2-amino-4-phenylthiazole
This procedure is adapted from a standard laboratory experiment.[1]
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Reactant Setup: In a suitable flask, combine 2-bromoacetophenone (e.g., 5.0 mmol) and thiourea (e.g., 7.5 mmol, 1.5 equivalents).
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Solvent Addition: Add methanol or ethanol (e.g., 5 mL) and a magnetic stir bar.
-
Reaction: Heat the mixture with stirring to reflux (a hot plate setting of ~100°C is often sufficient) for 30 minutes.[1] Monitor the reaction by TLC.
-
Cooling: Remove the flask from the heat and allow it to cool to room temperature.
-
Neutralization & Precipitation: Pour the reaction mixture into a beaker containing a weak base solution (e.g., 20 mL of 5% Na2CO3) and swirl to mix.[1] A solid product should precipitate.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
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Washing: Wash the collected solid (filter cake) with water to remove any remaining salts.[1][5]
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Drying: Allow the solid to air dry on a watch glass or in a desiccator.
-
Characterization: Determine the mass, percent yield, and melting point of the dry product. Confirm the structure using spectroscopic methods (e.g., NMR).[1]
Visualized Workflow and Mechanism
Caption: General experimental workflow for Hantzsch synthesis.
The reaction proceeds through a well-established multi-step pathway.[1][9]
Caption: Simplified reaction mechanism of Hantzsch synthesis.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. youtube.com [youtube.com]
- 6. bepls.com [bepls.com]
- 7. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 8. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]
- 9. synarchive.com [synarchive.com]
"solubility issues of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate in assays"
This technical support guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate (herein referred to as "the compound") in their assays.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate?
A1: Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound with a molecular weight of 277.30 g/mol and a formula of C13H11NO4S.[1] Structurally, it possesses both hydrophobic (benzodioxole and thiazole rings) and polar (carboxylate ester) moieties. Like many thiazole derivatives, it is expected to have low aqueous solubility and be more soluble in polar aprotic organic solvents such as Dimethyl Sulfoxide (DMSO) and ethanol.[2][3] Poor aqueous solubility is a common issue for a significant number of new chemical entities in drug discovery.[3]
Q2: Why is my compound precipitating when I dilute my DMSO stock into aqueous assay buffer?
A2: This is a common phenomenon known as kinetic solubility failure. While the compound may be fully dissolved in 100% DMSO, the drastic change in solvent polarity upon dilution into an aqueous buffer can cause the compound's solubility limit to be exceeded, leading to precipitation.[4] The final concentration of the compound in the assay medium is a critical factor.[5] It is essential to differentiate this from the thermodynamic solubility, which is the true equilibrium solubility of the compound in a given medium.[6][7]
Q3: What is the maximum recommended final concentration of DMSO in an assay?
A3: A final DMSO concentration of 0.5% to 1% is a widely accepted industry standard.[4] While higher concentrations might improve compound solubility, they can also introduce artifacts by affecting the activity of enzymes or cells in the assay.[4] It is crucial to maintain a consistent final DMSO concentration across all experimental and control wells.
Q4: How does the assay buffer composition (e.g., pH, proteins) affect solubility?
A4: Buffer composition can significantly impact solubility.[4] For ionizable compounds, pH is a critical factor.[8] The presence of proteins, such as albumin in cell culture media, can sometimes increase the apparent solubility of hydrophobic compounds through non-specific binding.[4] However, interactions with buffer components can also sometimes lead to precipitation.
Troubleshooting Guide
If you are experiencing compound precipitation, follow this step-by-step guide to diagnose and resolve the issue.
Data Presentation
The following tables summarize hypothetical but representative solubility data for the compound. These values should be determined experimentally for your specific batch and assay conditions.
Table 1: Solubility in Common Organic Solvents
| Solvent | Concentration (mM) | Observations |
| DMSO | > 100 | Clear solution |
| Ethanol | 25 | Clear solution |
| Methanol | 15 | Clear solution |
| Acetonitrile | 10 | Slight turbidity |
Table 2: Kinetic Aqueous Solubility in Different Buffers (2% DMSO final)
| Buffer System | pH | Max Soluble Conc. (µM) | Method |
| Phosphate-Buffered Saline | 7.4 | < 5 | Nephelometry |
| Phosphate-Buffered Saline | 6.5 | 10 | Nephelometry |
| MES Buffer | 6.0 | 15 | Nephelometry |
| DMEM + 10% FBS | 7.4 | 20 | Nephelometry |
Experimental Protocols
Protocol 1: Kinetic Solubility Assessment by Nephelometry
This protocol is used to determine the concentration at which a compound, diluted from a DMSO stock, begins to precipitate in an aqueous buffer.[3][9]
-
Materials:
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10 mM stock solution of the compound in 100% DMSO.
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Aqueous assay buffer (e.g., PBS, pH 7.4).
-
96-well clear-bottom microplates.
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Plate reader with nephelometry or absorbance (turbidity) reading capabilities at ~620 nm.
-
-
Methodology:
-
Prepare Compound Plate: In a 96-well plate, perform a 2-fold serial dilution of the 10 mM stock solution in 100% DMSO to create a range of concentrations (e.g., 10 mM down to ~20 µM).
-
Prepare Assay Plate: Add 196 µL of the aqueous assay buffer to the wells of a new 96-well plate.
-
Initiate Precipitation: Transfer 4 µL from the compound plate to the corresponding wells of the assay plate. This creates a 1:50 dilution with a final DMSO concentration of 2%. Mix immediately.
-
Incubation: Incubate the plate at room temperature for 1-2 hours, protected from light.[3]
-
Measurement: Read the plate using a nephelometer to measure light scattering. Alternatively, measure absorbance at 620 nm.[3]
-
Analysis: The kinetic solubility limit is the highest concentration that does not show a significant increase in signal compared to a buffer/DMSO control.[3]
-
Protocol 2: Co-Solvent and Excipient Screening
This protocol helps determine if a co-solvent or excipient can improve the aqueous solubility of the compound.
-
Materials:
-
Methodology:
-
Prepare Excipient Buffers: Prepare a series of your assay buffer containing different concentrations of the solubilizing agent (e.g., 0.5%, 1%, 2% w/v HP-β-CD).
-
Set Up Assay: In a 96-well plate, add 196 µL of each excipient buffer (and a control buffer without excipient) to different columns.
-
Add Compound: Add 4 µL of 10 mM compound stock to all wells, targeting a final concentration that is known to precipitate (e.g., 200 µM). Mix immediately.
-
Incubate and Measure: Incubate for 1-2 hours and measure turbidity as described in Protocol 1.
-
Analysis: Compare the turbidity in wells with excipients to the control. A significant reduction in signal indicates improved solubility. Select the lowest concentration of the excipient that effectively prevents precipitation while ensuring it does not interfere with the biological assay.
-
References
- 1. chemscene.com [chemscene.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. sygnaturediscovery.com [sygnaturediscovery.com]
- 9. enamine.net [enamine.net]
- 10. Solubilization techniques used for poorly water-soluble drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
"stability and degradation of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate"
This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability and degradation of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate. The information is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate?
A1: Based on the structure, which contains an ethyl ester, a thiazole ring, and a benzodioxole moiety, the compound is susceptible to three main degradation pathways:
-
Hydrolysis: The ethyl ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid, 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylic acid, and ethanol.[1][2] This is a common degradation route for ester-containing compounds.[2]
-
Oxidation: The thiazole ring's sulfur and nitrogen atoms are potential sites for oxidation.[3][4] Oxidation can lead to the formation of N-oxides or non-aromatic sulfoxides/sulfones, potentially causing ring cleavage under harsh conditions.[3][5]
-
Photodegradation: Both the thiazole and benzodioxole rings are chromophores that can absorb light. Photolytic stress may induce reactions, possibly involving singlet oxygen, which can lead to complex degradation products, including potential ring-opening of the thiazole moiety.[6][7][8]
Q2: How should I store the compound to ensure its stability?
A2: To minimize degradation, the compound should be stored under controlled conditions. Based on supplier recommendations for similar structures and general best practices, store the solid compound at 0-8 °C in a tightly sealed container.[9] It is crucial to protect it from light, moisture, and atmospheric oxygen to prevent photodegradation, hydrolysis, and oxidation. For solutions, prepare them fresh and use them promptly. If storage of solutions is necessary, keep them at low temperatures and protected from light.
Q3: What analytical techniques are suitable for monitoring the stability of this compound?
A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique.[10] An HPLC method, typically using a C18 column and a UV detector, can separate the parent compound from its degradation products.[10] For characterization and identification of unknown degradants, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are highly recommended.[6]
Troubleshooting Guide
Q1: I am observing a new, more polar peak in my HPLC chromatogram after my sample was exposed to acidic or basic conditions. What is the likely cause?
A1: This is a classic sign of ester hydrolysis. The ethyl ester group has likely been converted to the more polar carboxylic acid.
-
Confirmation: To confirm this, you can co-inject your degraded sample with a synthesized standard of 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylic acid, if available. Alternatively, you can use LC-MS to check if the molecular weight of the new peak corresponds to the hydrolyzed product.
-
Prevention: Ensure that the pH of your mobile phase and sample diluent is controlled to a range where the ester is stable. Avoid prolonged exposure to strong acids or bases.[2]
Q2: My solid compound or solution has developed a yellow or brownish color over time, especially when exposed to light. What could be happening?
A2: Discoloration is often an indicator of degradation, likely due to photolytic or oxidative pathways.
-
Photodegradation: The benzodioxole moiety, in particular, can be susceptible to photoreactions that generate colored byproducts.[7][8]
-
Oxidation: Oxidation of the thiazole ring can also lead to the formation of colored impurities.
-
Troubleshooting Steps:
-
Review your storage conditions. Ensure the compound is consistently protected from light by using amber vials or storing it in the dark.
-
If working in solution, consider purging the solvent with nitrogen or argon to remove dissolved oxygen and minimize oxidation.
-
Analyze the discolored sample by HPLC-UV/Vis or LC-MS to identify and characterize the colored impurities.
-
Q3: My forced degradation study under oxidative conditions (e.g., using H₂O₂) shows multiple degradation peaks. How can I approach their identification?
A3: The presence of multiple peaks suggests that oxidation may be occurring at several sites or leading to secondary degradation products.
-
Plausible Products: The primary products could be the N-oxide and/or the S-oxide of the thiazole ring. Harsher conditions might lead to ring-opening.[3][5]
-
Identification Strategy:
-
Use LC-MS/MS to obtain the molecular weights and fragmentation patterns of the degradants.[6] This can provide direct evidence for the addition of one or more oxygen atoms.
-
Compare the retention times. N-oxides are often more polar than the parent compound, while S-oxides can have varied polarities.
-
If possible, isolate the major degradation products using preparative HPLC for structural elucidation by Nuclear Magnetic Resonance (NMR) spectroscopy.[6]
-
Data Presentation
The following table shows a representative summary of results from a forced degradation study. Researchers can use this template to record their own findings.
Table 1: Representative Forced Degradation Data for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
| Stress Condition | % Degradation of Parent | No. of Degradation Products | Major Degradant Peak (Area %) | Remarks |
| 0.1 M HCl (80°C, 6h) | 12.5% | 1 | 11.8% | Primary peak consistent with hydrolysis product. |
| 0.1 M NaOH (RT, 2h) | 18.2% | 1 | 17.5% | Rapid hydrolysis observed. |
| 5% H₂O₂ (50°C, 24h) | 9.8% | 3 | 4.5% | Multiple oxidative products formed. |
| Heat (80°C, 72h) | < 2% | 0 | - | Compound is thermally stable in solid state. |
| Photolytic (ICH Q1B) | 7.3% | 2 | 5.1% | Significant degradation with color change. |
Experimental Protocols
Protocol: Forced Degradation Study
This protocol outlines a general procedure for conducting forced degradation studies to identify stability issues.[11][12]
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Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).
-
Acidic Hydrolysis:
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Mix 1 mL of stock solution with 1 mL of 0.1 M HCl.
-
Heat the mixture at 80°C for 6 hours.
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Cool the solution to room temperature and neutralize with an appropriate volume of 0.1 M NaOH.
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Dilute to a final concentration of ~100 µg/mL with the mobile phase for HPLC analysis.
-
-
Basic Hydrolysis:
-
Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH.
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Keep the mixture at room temperature for 2 hours.
-
Neutralize with an appropriate volume of 0.1 M HCl.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Oxidative Degradation:
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Mix 1 mL of stock solution with 1 mL of 5% hydrogen peroxide (H₂O₂).[10]
-
Store the solution at 50°C for 24 hours, protected from light.
-
Dilute to a final concentration of ~100 µg/mL with the mobile phase.
-
-
Photostability Testing:
-
Expose the solid compound and the stock solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).
-
Maintain a control sample protected from light.
-
Prepare a solution of the exposed solid and dilute the exposed solution to ~100 µg/mL for analysis.
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a validated stability-indicating HPLC method.
-
Calculate the percentage of degradation and quantify the relative amounts of any detected impurities.
-
Visualizations
Caption: Predicted degradation pathways for the target compound.
Caption: General experimental workflow for a forced degradation study.
Caption: Troubleshooting logic for identifying unknown HPLC peaks.
References
- 1. CN102372680A - A kind of method for preparing thiazole-4-carboxylic acid - Google Patents [patents.google.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. Thiazole - Wikipedia [en.wikipedia.org]
- 4. Thiazole - Synthesis of Thiazole - Reactions of Thiazole - Medicinal uses of Thiazole | PPTX [slideshare.net]
- 5. Synthesis and oxidation of chiral 2-thiazolines (4,5-dihydro-1,3-thiazoles) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. Structural analysis of photo-degradation in thiazole-containing compounds by LC-MS/MS and NMR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Reasons for the yellowness of photocured samples by the benzophenone/1,3-benzodioxole photoinitiating system - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. chemimpex.com [chemimpex.com]
- 10. researchgate.net [researchgate.net]
- 11. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 12. Forced Degradation Studies - MedCrave online [medcraveonline.com]
"avoiding side reactions in the synthesis of thiazole carboxylates"
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to address common challenges in the synthesis of thiazole carboxylates, with a focus on avoiding side reactions.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for synthesizing thiazole carboxylates?
The most widely used method is the Hantzsch thiazole synthesis.[1][2] This reaction involves the cyclocondensation of an α-halo-β-keto ester (like ethyl 2-chloroacetoacetate or ethyl bromopyruvate) with a thioamide-containing compound (such as thiourea or a substituted thioamide).[2][3] The reaction is popular due to its simplicity and the ability to introduce a variety of functional groups into the thiazole ring.[4]
Q2: What are the critical reaction parameters to control to minimize side reactions?
To achieve high yields and purity, it is crucial to control several parameters:
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Reactant and Solvent Purity: Impurities in starting materials or the presence of water can lead to unwanted side reactions and complicate purification. The use of anhydrous solvents is often recommended.[5]
-
Temperature: Reaction temperatures can vary significantly. While conventional heating often requires reflux, microwave-assisted synthesis can dramatically reduce reaction times and may improve yields.[5][6] Temperature can also influence the product distribution, sometimes favoring the formation of kinetic tautomers over the thermodynamic thiazole product.[4]
-
Solvent Choice: The solvent plays a key role in reaction rate and yield. Alcohols like ethanol or methanol are common, but solvent screening is advisable to find the optimal medium for specific substrates.[5]
-
pH Control: The initial product of the Hantzsch synthesis is often a hydrohalide salt, which is soluble in polar solvents like methanol.[7] A final basic workup is typically required to neutralize this salt and precipitate the final product.[8][9]
Q3: Can alternative, greener methods be used for this synthesis?
Yes, significant research has focused on developing more environmentally benign approaches. These include using water as a solvent, employing reusable catalysts like silica-supported tungstosilisic acid, and utilizing microwave irradiation to reduce reaction times and energy consumption.[4][6] Deep eutectic solvents (DESs) and ionic liquids are also emerging as sustainable alternatives to traditional organic solvents.[10]
Troubleshooting Guide: Common Side Reactions & Solutions
This section addresses specific issues that may arise during the synthesis of thiazole carboxylates.
Problem: My reaction yield is very low or I'm getting no product.
Low yields are a common issue that can stem from several factors. Use the following points as a checklist to diagnose the problem.
-
Purity of Starting Materials: Ensure your α-halo-β-keto ester and thioamide are pure. Impurities can engage in side reactions, consuming your reactants.[5] The α-halo-β-keto ester can be unstable; it's best to use it freshly prepared or purchased from a reliable source.
-
Thioamide Stability: Thioamides, particularly thiobenzamide, can be unstable in acidic conditions, leading to decomposition and lower yields.[11]
-
Suboptimal Solvent or Temperature: The choice of solvent and temperature is critical. An incorrect combination can hinder the reaction rate or promote decomposition. It is recommended to perform small-scale screening to find the best conditions.[5] For instance, studies have shown that a 1:1 mixture of ethanol and water at reflux can significantly improve yields compared to using either solvent alone.[12]
Data Presentation: Effect of Reaction Conditions on Yield
The following table summarizes the optimization of a one-pot, three-component Hantzsch synthesis, demonstrating the impact of solvent and temperature on product yield.
| Entry | Solvent | Temperature (°C) | Yield (%) |
| 1 | H₂O | Reflux | 50 |
| 2 | EtOH | Reflux | 75 |
| 3 | CH₃CN | Reflux | 60 |
| 4 | Dioxane | Reflux | 45 |
| 5 | EtOH/H₂O (1:1) | RT | 40 |
| 6 | EtOH/H₂O (1:1) | 65 | 87 |
| Data adapted from a study by Bouherrou et al. on a multi-component synthesis of Hantzsch thiazole derivatives.[12] |
Problem: I've isolated a product, but it's not the expected thiazole. What could it be?
The formation of isomers or tautomers is a known side reaction, particularly under certain conditions.
-
Isomeric Iminodihydrothiazoles: When using an N-substituted thiourea, the reaction can proceed through two different cyclization pathways. While neutral conditions typically yield the expected 2-(N-substituted-amino)thiazole, strongly acidic conditions can favor the formation of a 3-substituted 2-imino-2,3-dihydrothiazole isomer.[13]
-
Tautomeric Thiazolines: In some cases, especially at lower temperatures (e.g., 100°C), the reaction can yield 2-amino-4-methylenethiazolines as the major product instead of the desired aromatic 2-aminothiazole.[4] Higher temperatures (e.g., 130°C) favor the formation of the more stable aromatic thiazole.[4]
Problem: My product won't precipitate out of the reaction mixture.
This is a common issue related to the final workup step.
-
Product is a Soluble Salt: The Hantzsch reaction produces a hydrohalide salt of the thiazole product (e.g., HBr salt).[7] This salt is often highly soluble in the polar alcoholic solvents used for the reaction.
-
Solution: Basic Workup: To isolate your product, you must neutralize this salt with a weak base. Pouring the cooled reaction mixture into an aqueous solution of sodium carbonate (Na₂CO₃) or adding ammonia water (NH₃·H₂O) will neutralize the acid, forming the free base of the thiazole, which is typically much less soluble and will precipitate out of the aqueous mixture.[8][9][14]
Experimental Protocols
Protocol 1: One-Pot Synthesis of Ethyl 2-Amino-4-methylthiazole-5-carboxylate
This protocol is adapted from a practical one-pot procedure for synthesizing 2-substituted-4-methylthiazole-5-carboxylates.[9]
-
Bromination: In a flask equipped with a magnetic stirrer, dissolve ethyl acetoacetate (1.0 equiv.) in a mixture of water and tetrahydrofuran (THF). Cool the mixture to below 0°C in an ice bath.
-
Add N-bromosuccinimide (NBS) (1.2 equiv.) portion-wise while maintaining the temperature below 0°C.
-
After the addition is complete, allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC until the ethyl acetoacetate is consumed.
-
Cyclization: Add thiourea (1.0 equiv.) to the reaction mixture.
-
Heat the mixture to 80°C and maintain for 2 hours.
-
Workup: Cool the reaction mixture to room temperature and filter to remove any insoluble material.
-
To the filtrate, add ammonia water until the pH is basic. A yellow precipitate will form.
-
Stir the resulting suspension at room temperature for 10 minutes.
-
Collect the solid product by filtration, wash thoroughly with water, and recrystallize from ethyl acetate to yield the pure product (Typical yield: ~72%).[9]
Data Presentation: Comparison of High-Yield Protocols
The following table compares two different high-yield, one-pot methods for the synthesis of ethyl 2-amino-4-methylthiazole-5-carboxylate.
| Protocol | Reactants | Solvent System | Base | Yield (%) |
| Li et al.[9] | Ethyl acetoacetate, NBS, Thiourea | Water / THF | NH₃·H₂O | 72.0 |
| CN103664819A[14] | Ethyl 2-chloroacetoacetate, Thiourea | Ethanol / Ethyl Acetate | Na₂CO₃, NaOH | >98.0 |
Visualizations
The following diagrams illustrate key workflows and mechanistic pathways in the synthesis of thiazole carboxylates.
References
- 1. synarchive.com [synarchive.com]
- 2. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sussex.figshare.com [sussex.figshare.com]
- 4. bepls.com [bepls.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. m.youtube.com [m.youtube.com]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. tandfonline.com [tandfonline.com]
- 10. Recent trends in ionic liquid-mediated synthesis of thiazoles: toward greener methodologies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. mdpi.com [mdpi.com]
- 13. The Hantzsch thiazole synthesis under acidic conditions: change of regioselectivity - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 14. CN103664819A - Preparation method of ethyl 2-amino-4-methylthiazole-5-carboxylate - Google Patents [patents.google.com]
Technical Support Center: Improving the Purity of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis and purification of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the purification of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, which is commonly synthesized via the Hantzsch thiazole synthesis.
Q1: My final product has a low melting point and appears oily or discolored. What are the likely impurities?
A1: The presence of an oil or discoloration along with a depressed melting point suggests the presence of impurities. Based on the Hantzsch thiazole synthesis route, likely impurities include:
-
Unreacted starting materials: Ethyl 2-bromo-2-(benzo[d]dioxol-5-yl)acetate and thioformamide.
-
Side-products: Formation of byproducts from side reactions such as dehalogenation of the α-haloketone.
-
Residual Solvents: Trapped solvent molecules from the reaction or initial work-up.
A visual troubleshooting guide for identifying potential issues is provided below.
Caption: Troubleshooting workflow for low purity issues.
Q2: How can I remove unreacted starting materials and side-products from my crude product?
A2: Two common and effective purification techniques for removing such impurities are recrystallization and column chromatography. The choice between them depends on the nature and quantity of the impurities.
Q3: What is a good solvent system for the recrystallization of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate?
A3: For polar esters like the target compound, a good starting point for recrystallization is a polar protic solvent like ethanol or n-butanol . Alternatively, a mixed solvent system can be effective. A common choice is a combination of a more polar solvent in which the compound is soluble at high temperatures and a less polar solvent in which it is insoluble at room temperature. For example, a mixture of diethyl ether and petroleum ether or ethyl acetate and hexane could be explored. The key is to find a solvent or solvent pair where the product has high solubility at elevated temperatures and low solubility at lower temperatures, while the impurities remain in solution upon cooling.
Q4: What are the recommended conditions for purifying Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate by column chromatography?
A4: For column chromatography, silica gel is the recommended stationary phase. The mobile phase (eluent) should be a mixture of a non-polar and a polar solvent. A good starting point is a mixture of hexane and ethyl acetate . The ratio should be optimized by thin-layer chromatography (TLC) to achieve good separation between the product and impurities. A typical starting ratio could be in the range of 9:1 to 7:3 (hexane:ethyl acetate). Another eluent system that can be effective for similar compounds is a mixture of cyclohexane and acetone .
Quantitative Data on Purity Improvement
The following table provides an example of the expected purity improvement for a compound structurally similar to Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, purified using different methods.[1]
| Purification Method | Initial Purity (by HPLC) | Final Purity (by HPLC) | Typical Yield |
| Recrystallization | ~90% | >98.5% | 70-85% |
| Column Chromatography | ~85% | >99.0% | 60-75% |
| Solvent Washing | ~92% | ~95-97% | >90% |
Experimental Protocols
Protocol 1: Recrystallization
This protocol describes a general procedure for the recrystallization of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Materials:
-
Crude Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
-
Recrystallization solvent (e.g., ethanol, n-butanol, or a mixture like ethyl acetate/hexane)
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Ice bath
-
Buchner funnel and filter paper
-
Vacuum flask
Procedure:
-
Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot recrystallization solvent to dissolve the solid completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystals of the purified product should start to form.
-
Cooling: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining mother liquor.
-
Drying: Dry the purified crystals under vacuum.
References
"troubleshooting guide for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate biological assays"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate in biological assays.
Troubleshooting Guides
This section addresses common problems that may arise during experimentation, offering potential causes and solutions in a question-and-answer format.
Issue 1: Inconsistent or Non-reproducible Results in Cell-Based Assays
-
Question: Why am I observing high variability between replicate wells or experiments when assessing the cytotoxic or anti-proliferative effects of the compound?
-
Answer: Inconsistent results in cell-based assays can stem from several factors related to the compound's properties and experimental technique.
-
Compound Solubility: Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, like many organic small molecules, may have limited aqueous solubility. Precipitation of the compound in your culture medium can lead to inconsistent concentrations and, consequently, variable biological effects.
-
Solution: Visually inspect your stock solutions and final assay dilutions for any signs of precipitation. Consider performing a solubility test in your specific cell culture medium. It may be necessary to use a small percentage of a co-solvent like DMSO, but ensure the final concentration is non-toxic to your cells and consistent across all wells, including controls.
-
-
Cell Health and Density: Variations in cell seeding density or the overall health of the cells can significantly impact their response to a compound.
-
Solution: Ensure you are using a consistent and optimized cell seeding density. Regularly check cells for viability and morphology. Avoid using cells that are of a high passage number.
-
-
Pipetting Accuracy: Inaccurate pipetting, especially of small volumes of a concentrated stock solution, can introduce significant error.
-
Solution: Use calibrated pipettes and ensure proper pipetting technique. Prepare a larger volume of your final dilutions to minimize pipetting errors between replicate wells.
-
-
Issue 2: No Effect Observed in an Enzyme Inhibition Assay
-
Question: I am not observing any inhibition of my target enzyme, even at high concentrations of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate. What could be the reason?
-
Answer: A lack of enzymatic inhibition can be due to several factors, ranging from the compound's activity to the assay conditions.
-
Compound Inactivity: It is possible that the compound is not an inhibitor of the specific enzyme under your assay conditions. Thiazole derivatives exhibit a range of biological activities, and not all will be active against every target.[1][2]
-
Incorrect Assay Conditions: The pH, temperature, or buffer composition of your assay may not be optimal for the compound's binding or activity.
-
Solution: Review the literature for known inhibitors of your target enzyme and compare your assay conditions. Consider performing a pH profile of the inhibition to see if the compound's activity is pH-dependent.
-
-
Compound Degradation: The compound may be unstable in your assay buffer or over the time course of the experiment.
-
Solution: Prepare fresh dilutions of the compound for each experiment. If possible, assess the compound's stability in the assay buffer over time using an analytical method like HPLC.
-
-
Issue 3: High Background Signal in Antimicrobial Assays
-
Question: In my broth microdilution or agar diffusion assay, I'm seeing high background signal or unclear zones of inhibition. What could be causing this?
-
Answer: High background in antimicrobial assays can obscure the true effect of the compound.
-
Compound Precipitation: As with cell-based assays, precipitation of the compound in the growth medium can interfere with optical density readings or create artifacts on agar plates.
-
Solution: Check the solubility of the compound in the specific microbial growth medium. You may need to adjust the solvent or concentration range.
-
-
Solvent Effects: The solvent used to dissolve the compound (e.g., DMSO) may have its own antimicrobial effects or may interfere with the assay readout.
-
Solution: Run a solvent control at the highest concentration used in your experiment to ensure it does not affect microbial growth.
-
-
Frequently Asked Questions (FAQs)
-
Question: What is the primary mechanism of action for thiazole derivatives like Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate?
-
Answer: The thiazole ring is a versatile scaffold found in many biologically active compounds with a wide range of activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibition properties.[1][2][3] The specific mechanism of action for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate would depend on the biological context and target being investigated. Some thiazole derivatives have been shown to act as α-glucosidase inhibitors, while others may target pathways involved in cancer cell migration and invasion.[4][5]
-
Question: How should I prepare and store stock solutions of this compound?
-
Answer: It is recommended to dissolve Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate in an organic solvent such as DMSO to create a high-concentration stock solution. Store this stock solution at -20°C or -80°C to maintain stability. For working solutions, dilute the stock in the appropriate aqueous buffer or cell culture medium immediately before use to minimize precipitation and degradation.
-
Question: Are there any known liabilities or off-target effects of this compound class?
-
Answer: While specific off-target effects for this particular compound are not well-documented in the provided search results, thiazole-containing compounds can interact with a variety of biological targets due to the chemical nature of the thiazole ring.[1][2] It is always advisable to perform counter-screens or selectivity profiling to assess the compound's specificity for your target of interest.
Quantitative Data Summary
The following table provides an example of how to present quantitative data from an in-vitro α-glucosidase inhibition assay, a potential application for this class of compounds.[4]
| Compound | IC₅₀ (µM) [α-Glucosidase] |
| Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate | 15.2 ± 1.8 |
| Acarbose (Positive Control) | 210.5 ± 15.3 |
| Unrelated Thiazole Derivative | > 100 |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Protocol: In Vitro α-Glucosidase Inhibition Assay
This protocol provides a general method for assessing the inhibitory activity of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate against α-glucosidase.
-
Materials:
-
α-Glucosidase from Saccharomyces cerevisiae
-
p-Nitrophenyl-α-D-glucopyranoside (pNPG) as the substrate
-
Sodium phosphate buffer (pH 6.8)
-
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
-
Acarbose (positive control)
-
DMSO (for dissolving compounds)
-
96-well microplate
-
Microplate reader
-
-
Procedure:
-
Prepare a stock solution of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate (e.g., 10 mM in DMSO).
-
Create a series of dilutions of the test compound and the positive control (Acarbose) in the sodium phosphate buffer. Ensure the final DMSO concentration in all wells is the same and does not exceed 1%.
-
In a 96-well plate, add 50 µL of the sodium phosphate buffer to the blank wells. To the control and test wells, add 50 µL of the respective compound dilutions.
-
Add 50 µL of the α-glucosidase solution (in sodium phosphate buffer) to all wells except the blank.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding 50 µL of the pNPG substrate solution to all wells.
-
Incubate the plate at 37°C for 20 minutes.
-
Stop the reaction by adding 100 µL of 0.2 M sodium carbonate.
-
Measure the absorbance at 405 nm using a microplate reader. The absorbance is proportional to the amount of p-nitrophenol released.
-
Calculate the percentage of inhibition using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the compound concentration.
-
Visualizations
Experimental Workflow for Screening Small Molecule Inhibitors
A generalized workflow for an in-vitro enzyme inhibition assay.
Hypothetical Signaling Pathway Modulation
Hypothetical inhibition of the NF-κB signaling pathway.
References
Technical Support Center: Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the scale-up synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses common challenges encountered during the scale-up synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, primarily focusing on the widely applicable Hantzsch thiazole synthesis and related methods.
Q1: My reaction yield is significantly lower on a larger scale compared to the lab scale. What are the potential causes and how can I troubleshoot this?
Potential Causes:
-
Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized "hot spots" or areas of poor reagent mixing, resulting in side reactions and decreased yield.
-
Poor Temperature Control: The Hantzsch thiazole synthesis is often exothermic. Insufficient heat dissipation on a larger scale can lead to temperature spikes, promoting impurity formation.
-
Reagent Addition Rate: Slow or uneven addition of a key reagent, such as the α-haloketone, is critical. On a larger scale, improper addition can lead to high local concentrations and side reactions.
-
Incomplete Reaction: The reaction may not have gone to completion due to the factors mentioned above or insufficient reaction time at the scaled-up volume.
Troubleshooting Steps:
-
Optimize Agitation: Ensure the reactor's stirring mechanism is adequate for the vessel size and viscosity of the reaction mixture. Consider using baffles to improve mixing.
-
Improve Heat Transfer: Use a reactor with a larger surface area-to-volume ratio or a more efficient cooling system. A controlled dosing strategy for exothermic reagents is also crucial.
-
Controlled Reagent Addition: Implement a calibrated pump for the slow, subsurface addition of the limiting reagent.
-
Reaction Monitoring: Utilize in-process controls (e.g., HPLC, TLC) to monitor the reaction progress and ensure it has reached completion before work-up.
Q2: I am observing significant impurity formation in my scaled-up batch. What are the common impurities and how can I minimize them?
Common Impurities:
-
Over-alkylation Products: The nitrogen on the thiazole ring can sometimes be alkylated by the α-haloketone.
-
Side-products from Thioamide Decomposition: The thioamide starting material can degrade under harsh reaction conditions.
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Unreacted Starting Materials: Incomplete conversion will lead to the presence of starting materials in the crude product.
-
Isomeric Byproducts: Depending on the substitution pattern of the reactants, the formation of regioisomers is possible, although less common in the standard Hantzsch synthesis.
Minimization Strategies:
-
Strict Temperature Control: Maintain the optimal reaction temperature to prevent side reactions.
-
Stoichiometry Control: Use a slight excess of the thioamide to ensure the complete consumption of the more expensive or reactive α-haloketone.
-
pH Control: In some cases, maintaining a specific pH can suppress the formation of certain byproducts.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.
Q3: The purification of my product is challenging at a larger scale. What are the recommended methods for isolating and purifying Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate?
Purification Challenges at Scale:
-
Column Chromatography: While effective at the lab scale, column chromatography is often impractical and costly for large quantities.
-
Crystallization Issues: The product may oil out or form a fine powder that is difficult to filter. The presence of impurities can also inhibit crystallization.
Recommended Purification Strategies:
-
Recrystallization: This is the most common and cost-effective method for purifying solid compounds at scale.
-
Solvent Screening: A thorough solvent screening is essential to identify a solvent or solvent system that provides good solubility at elevated temperatures and poor solubility at room temperature or below.
-
Controlled Cooling: A slow and controlled cooling rate is crucial for obtaining well-defined crystals that are easy to filter and wash. Seeding the solution with a small amount of pure product can aid in crystallization.
-
-
Slurry Washing: If recrystallization is difficult, washing the crude solid with a suitable solvent in which the impurities are soluble but the product is not, can be an effective purification step.
-
Anti-solvent Crystallization: Dissolving the crude product in a good solvent and then adding an anti-solvent in a controlled manner can induce crystallization.[1]
Q4: Are there any safety concerns I should be aware of when scaling up the Hantzsch thiazole synthesis?
Yes, several safety aspects need careful consideration:
-
Exothermic Reaction: As mentioned, the reaction can be exothermic. A proper thermal hazard assessment should be conducted to understand the potential for a runaway reaction. Ensure adequate cooling capacity is available.
-
α-Haloketones: These starting materials are often lachrymatory and skin irritants. Appropriate personal protective equipment (PPE) and handling procedures in a well-ventilated area are essential.
-
Solvent Flammability: Many organic solvents used in the synthesis are flammable. Ensure all equipment is properly grounded and that there are no ignition sources in the vicinity.
Data Presentation
The following table provides a hypothetical summary of reaction parameters and outcomes for the synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, illustrating how quantitative data can be structured for comparison.
| Parameter | Lab Scale (1 g) | Pilot Scale (1 kg) | Production Scale (10 kg) |
| Reactant A: Piperonyl thioamide (mol. eq.) | 1.1 | 1.1 | 1.05 |
| Reactant B: Ethyl bromopyruvate (mol. eq.) | 1.0 | 1.0 | 1.0 |
| Solvent | Ethanol | Ethanol | Toluene |
| Reaction Temperature (°C) | 78 (Reflux) | 75-80 | 80-85 |
| Reaction Time (hours) | 4 | 6 | 8 |
| Crude Yield (%) | 85 | 82 | 80 |
| Purity by HPLC (Area %) | 92 | 88 | 85 |
| Purification Method | Column Chromatography | Recrystallization (Ethanol/Water) | Recrystallization (Toluene/Heptane) |
| Final Yield (%) | 75 | 72 | 70 |
| Final Purity by HPLC (Area %) | >99 | >99 | >99.5 |
Experimental Protocols
Key Experiment: Hantzsch-type Synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
This protocol outlines a general procedure for the synthesis. Note: This is a representative protocol and should be optimized for specific equipment and scale.
Materials:
-
Piperonyl thioamide
-
Ethyl bromopyruvate
-
Ethanol (or another suitable solvent)
-
Sodium bicarbonate (or another suitable base)
Procedure:
-
Reactor Setup: Charge a suitably sized reactor, equipped with a mechanical stirrer, reflux condenser, temperature probe, and addition funnel, with piperonyl thioamide and ethanol.
-
Inert Atmosphere: Purge the reactor with nitrogen and maintain a positive pressure throughout the reaction.
-
Heating: Heat the mixture to a gentle reflux with stirring until the piperonyl thioamide is fully dissolved.
-
Reagent Addition: Slowly add a solution of ethyl bromopyruvate in ethanol to the reactor via the addition funnel over a period of 1-2 hours. Monitor the internal temperature closely and adjust the addition rate to maintain a steady reflux.
-
Reaction Monitoring: After the addition is complete, maintain the reaction at reflux and monitor its progress by TLC or HPLC until the starting materials are consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Slowly add a saturated solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction.
-
Stir the mixture for 30 minutes.
-
-
Isolation:
-
The product may precipitate upon cooling and neutralization. If so, filter the solid and wash it with cold ethanol and then water.
-
If the product remains in solution, concentrate the mixture under reduced pressure. The resulting crude product can then be subjected to purification.
-
-
Purification:
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene/heptane).
-
Dry the purified product under vacuum at a suitable temperature.
-
Visualizations
Synthetic Workflow
The following diagram illustrates a typical workflow for the Hantzsch synthesis of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
References
Validation & Comparative
"comparative analysis of benzodioxole derivatives in agriculture"
<Comparative Analysis of Benzodioxole Derivatives in Agriculture
A Guide for Researchers, Scientists, and Drug Development Professionals
Benzodioxole derivatives, a class of organic compounds characterized by a methylenedioxy functional group attached to a benzene ring, have carved a significant niche in modern agriculture.[1][2] While some derivatives exhibit inherent biological activities, they are most renowned for their role as synergists, enhancing the efficacy of conventional insecticides and other pesticides.[3][4] This guide provides a comparative analysis of their performance, supported by experimental data and detailed methodologies, to inform ongoing research and development in crop protection.
Primary Application: Synergism in Insecticides
The most prominent agricultural application of benzodioxole derivatives is to act as synergists, particularly for insecticides like pyrethrins, pyrethroids, and carbamates.[4][5] Piperonyl butoxide (PBO) is the most widely used and studied compound in this category.[3] Synergists are compounds that, while having little to no pesticidal activity on their own, dramatically increase the potency of active ingredients.[5]
Mechanism of Action: Cytochrome P450 Inhibition
The primary mechanism behind this synergistic effect is the inhibition of cytochrome P450 monooxygenases (P450s).[3][4] These enzymes are a primary defense mechanism in insects, responsible for metabolizing and detoxifying foreign compounds like insecticides.[4] By binding to and inhibiting these P450 enzymes, benzodioxole derivatives prevent the breakdown of the insecticide.[4][6] This allows the active ingredient to persist longer in the insect's system, reaching its target site in higher concentrations and leading to increased efficacy.[4][5] This mechanism can also help overcome or delay the development of metabolic resistance in insect populations.[5][7]
Mechanism of synergistic action by benzodioxole derivatives.
Comparative Performance Data
The effectiveness of a synergist is often measured by the Synergism Ratio (SR), which is the ratio of the lethal dose (LD50) or lethal concentration (LC50) of the insecticide alone to that of the insecticide in combination with the synergist.[8] A higher SR indicates a greater synergistic effect.
| Insecticide | Target Pest | Synergist | Synergism Ratio (SR) | Reference |
| Alpha-cypermethrin | Bemisia tabaci (Whitefly) | PBO | >60% suppression of resistance development | [7] |
| Thiacloprid | Bemisia tabaci (Whitefly) | PBO | No significant suppression of resistance | [7] |
| Various | Mosquito Larvae & Adults | PBO | Varies by insecticide and resistance level | [8] |
| Dillapiole (a natural benzodioxole) | Spodoptera frugiperda | Combined with other compounds | SF values > 1.0 indicate synergy | [9] |
Note: Data is often presented as a suppression of resistance rather than a simple SR, highlighting the role of synergists in resistance management strategies.
Beyond Synergism: Other Agricultural Applications
While synergism is their primary role, research has uncovered other potential applications for benzodioxole derivatives in agriculture:
-
Fungicidal Activity : Novel 1,3-benzodioxole-pyrimidine derivatives have been synthesized and shown to exhibit potent fungicidal activity against a broad spectrum of plant pathogens, such as Botrytis cinerea and Alternaria solani.[10] Some of these compounds act as succinate dehydrogenase inhibitors (SDHIs), a key enzyme in fungal respiration.[10]
-
Plant Growth Regulation : Certain N-(benzo[d][4][11]dioxol-5-yl)-2-(one-benzylthio) acetamides have been identified as potent auxin receptor agonists, promoting root growth in model plants.[12][13] This suggests a potential for developing new plant growth regulators to enhance crop yields.[12]
-
Herbicidal and Antioxidant Properties : Other studies have explored benzodioxole derivatives for their potential as herbicides and antioxidants, though these applications are less developed than their use as synergists.[14][15]
| Derivative Class | Application | Mechanism of Action | Target Organism/Process | Efficacy Example (EC50/IC50) |
| Piperonyl Butoxide (PBO) | Insecticide Synergist | Cytochrome P450 Inhibition | Insects (e.g., Whiteflies, Mosquitoes) | Suppresses resistance development[7] |
| 1,3-Benzodioxole-pyrimidine | Fungicide | Succinate Dehydrogenase (SDH) Inhibition | Fungi (e.g., A. solani, B. cinerea) | EC50 of 0.07 mg/L against A. solani[10] |
| N-(benzo[d][4][11]dioxol-5-yl) acetamides | Plant Growth Regulator | Auxin Receptor Agonist | Plants (e.g., Arabidopsis, Oryza sativa) | Promotes root growth[12] |
Experimental Protocols
Protocol for Evaluating Insecticide Synergism
This protocol is adapted from standard methodologies for assessing the effect of synergists like PBO on insecticide toxicity.[8]
Workflow for insecticide synergism bioassay.
Methodology:
-
Determine Maximum Sublethal Concentration: Expose the target insect population to various concentrations of the synergist alone to determine the highest concentration that causes no significant mortality.[8]
-
Prepare Treatment Solutions:
-
Group A: Prepare a series of dilutions of the insecticide in a suitable solvent (e.g., acetone).
-
Group B: Prepare an identical series of insecticide dilutions, but add the predetermined maximum sublethal concentration of the synergist to each dilution.
-
-
Bioassay:
-
Select a uniform population of target insects (e.g., third-instar larvae or adults).[9]
-
Apply a precise volume of each treatment solution to individual insects (topical application) or expose them via treated surfaces (e.g., leaf-dip assay for phytophagous insects).[9] A control group treated with solvent only must be included.
-
Use a minimum of three to four replicates for each concentration.[9]
-
-
Mortality Assessment: Maintain the treated insects under controlled environmental conditions (temperature, humidity, photoperiod) for a specified period (typically 24 to 48 hours). Record the number of dead or moribund insects in each replicate.
-
Data Analysis: Correct mortality data for control mortality using Abbott's formula. Analyze the dose-response data using probit or logit analysis to calculate the LD50 (or LC50) values and their 95% confidence intervals for the insecticide alone and the insecticide + synergist combination.[9]
-
Calculate Synergism Ratio (SR): Divide the LD50 of the insecticide alone by the LD50 of the combination. An SR value significantly greater than 1 indicates synergism.[8][9]
Protocol for In Vitro Fungicidal Assay (SDHI Activity)
This protocol outlines the steps to evaluate the efficacy of benzodioxole derivatives against fungal pathogens and confirm their mechanism as SDH inhibitors.[10]
Methodology:
-
Mycelial Growth Inhibition Assay:
-
Prepare Potato Dextrose Agar (PDA) medium amended with various concentrations of the test compound dissolved in a solvent like DMSO.
-
Pour the medium into Petri dishes. A control plate should contain PDA with DMSO only.
-
Place a mycelial plug from an actively growing culture of the target fungus onto the center of each plate.
-
Incubate the plates at an appropriate temperature (e.g., 25°C) until the mycelial growth in the control plate nearly covers the surface.
-
Measure the diameter of the fungal colony in all plates.
-
Calculate the percentage of inhibition relative to the control and determine the EC50 value (the concentration that inhibits growth by 50%).
-
-
SDH Enzyme Inhibition Assay:
-
Isolate mitochondria from the target fungal species.
-
Measure the activity of the SDH enzyme by monitoring the reduction of a substrate (e.g., DCPIP or MTT) spectrophotometrically in the presence of succinate.
-
Pre-incubate the mitochondrial preparation with various concentrations of the test compound.
-
Initiate the reaction by adding succinate and measure the change in absorbance over time.
-
Calculate the percentage of enzyme inhibition and determine the IC50 value (the concentration that inhibits enzyme activity by 50%).
-
Compare the IC50 value to that of a known SDHI fungicide, like boscalid, for a benchmark.[10]
-
Conclusion
Benzodioxole derivatives, particularly PBO, remain a cornerstone of modern pest management, primarily by synergizing conventional insecticides to enhance performance and combat resistance. However, the scaffold's versatility is driving research into novel applications, including potent fungicides and plant growth regulators. For researchers, a comparative approach that evaluates not only efficacy but also the specific mechanism of action is crucial. The experimental protocols provided herein offer a framework for the robust evaluation of existing and novel benzodioxole derivatives, ensuring that quantitative, comparable data can be generated to guide the development of the next generation of agricultural chemical solutions.
References
- 1. benchchem.com [benchchem.com]
- 2. Understanding 1,3-Benzodioxole_Chemicalbook [chemicalbook.com]
- 3. publichealthtoxicology.com [publichealthtoxicology.com]
- 4. deepgreenpermaculture.com [deepgreenpermaculture.com]
- 5. Ecofriendly synergists for insecticide formulations | FP7 | CORDIS | European Commission [cordis.europa.eu]
- 6. Safrole - Wikipedia [en.wikipedia.org]
- 7. Use of the synergist piperonyl butoxide can slow the development of alpha-cypermethrin resistance in the whitefly Bemisia tabaci - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Piperonyl butoxide, a synergist of pesticides can elicit male-mediated reproductive toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Design, Synthesis, and Action Mechanism of 1,3-Benzodioxole Derivatives as Potent Auxin Receptor Agonists and Root Growth Promoters - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. A Method of Evaluating Herbicide Combinations and Determining Herbicide Synergism | Weed Science | Cambridge Core [cambridge.org]
- 15. pubs.acs.org [pubs.acs.org]
Comparative Guide to Validating the Mechanism of Action of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole core linked to a benzodioxole moiety. While comprehensive studies on this specific molecule are not widely available, its structural components are prevalent in a variety of biologically active molecules. This guide provides a comparative framework for validating its potential mechanisms of action, drawing on data from structurally related thiazole and benzothiazole derivatives with established anticancer and antimicrobial properties. Detailed experimental protocols for key validation assays are also presented to facilitate further investigation.
Postulated Mechanisms of Action
Based on the established bioactivity of analogous compounds, Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is hypothesized to exhibit the following activities:
-
Anticancer Activity: Thiazole and benzothiazole scaffolds are known to exert anticancer effects through multiple pathways, including:
-
Enzyme Inhibition: Targeting critical signaling proteins in cancer cells, such as Epidermal Growth Factor Receptor (EGFR) kinase.
-
Induction of Apoptosis: Activating programmed cell death pathways in malignant cells.
-
Cell Cycle Arrest: Inhibiting the proliferation of cancer cells by halting the cell cycle at specific checkpoints.
-
-
Antimicrobial Activity: The thiazole ring is a key pharmacophore in several antimicrobial agents that function by:
-
Inhibition of Essential Bacterial Enzymes: Disrupting DNA replication and repair mechanisms by inhibiting enzymes like DNA gyrase and topoisomerase IV.
-
Comparative Performance Data
To provide a benchmark for the potential efficacy of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, the following tables summarize the reported activities of structurally similar compounds.
Anticancer Activity of Thiazole and Benzothiazole Derivatives
The cytotoxic effects of various related compounds against different human cancer cell lines are presented below, with IC50 values indicating the concentration required to inhibit 50% of cell growth.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| 2-(Benzo[d]dioxol-5-yl)thiazole Analogues | ||||
| 5-(benzo[d]dioxol-5-ylmethyl)-N-arylthiazol-2-amine (C27) | HeLa | 2.07 ± 0.88 | Doxorubicin | Not Reported |
| A549 | 3.52 ± 0.49 | |||
| Other Thiazole Derivatives | ||||
| Thiazole-naphthalene derivative 5b | MCF-7 | 0.48 ± 0.03 | Colchicine | 9.1 |
| A549 | 0.97 ± 0.13 | |||
| 2-phenyl-4-trifluoromethyl thiazole-5-carboxamide deriv. | A-549 | Moderate (48% inhibition) | Not Reported | Not Reported |
| Benzothiazole Derivatives | ||||
| N-(6-ethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide (2c) | A549 | Significant | Not Reported | Not Reported |
| MCF7-MDR | Significant | |||
| HT1080 | Significant |
Antimicrobial Activity of Thiazole and Benzothiazole Derivatives
The antimicrobial potential is assessed by the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound/Derivative | Microbial Strain | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzothiazole-thiazole hybrids | S. aureus | 3.90 - 15.63 | Not Reported | Not Reported |
| M. tuberculosis | 3.90 - 15.63 | Not Reported | Not Reported | |
| C. albicans | 3.90 - 15.63 | Not Reported | Not Reported | |
| Thiophene derivative of benzothiazole (13) | S. aureus | 3.125 | Chloramphenicol | 3.125 |
| Thiazole derivative (3) | A. fumigatus | 6.25 | Not Reported | Not Reported |
| F. oxysporum | 6.25 | Not Reported | Not Reported |
Experimental Protocols for Mechanism Validation
The following are detailed protocols for key experiments to investigate the potential anticancer and antimicrobial mechanisms of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate.
MTT Assay for In Vitro Cytotoxicity
This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle-only control.
-
Incubate for 48 to 72 hours.
-
-
MTT Addition and Incubation:
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate for 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value by plotting a dose-response curve.
-
Annexin V & Propidium Iodide Staining for Apoptosis and Cell Cycle Analysis
This flow cytometry-based method is used to differentiate between viable, apoptotic, and necrotic cells, and to analyze the cell cycle distribution.
-
Cell Preparation and Treatment:
-
Seed cells in 6-well plates and allow them to adhere.
-
Treat cells with the test compound at its predetermined IC50 concentration for 24, 48, and 72 hours.
-
-
Cell Harvesting and Staining for Apoptosis:
-
Collect both floating and adherent cells.
-
Wash the cells twice with ice-cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) solution.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Cell Fixation and Staining for Cell Cycle Analysis:
-
Harvest and wash cells as described above.
-
Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing, and incubate for at least 30 minutes on ice.
-
Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
For apoptosis, quantify the percentage of cells in each quadrant (Annexin V-/PI- for viable, Annexin V+/PI- for early apoptotic, Annexin V+/PI+ for late apoptotic/necrotic).
-
For cell cycle, analyze the DNA content to determine the percentage of cells in G0/G1, S, and G2/M phases.
-
EGFR Kinase Inhibition Assay
This biochemical assay measures the ability of a compound to inhibit the enzymatic activity of EGFR kinase.
-
Reagent Preparation:
-
Prepare a kinase reaction buffer (e.g., 20 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% BSA).
-
Dilute recombinant human EGFR kinase to the desired concentration in the kinase buffer.
-
Prepare a substrate solution containing a specific peptide substrate and ATP.
-
-
Assay Procedure:
-
In a 384-well plate, add a small volume of the serially diluted test compound.
-
Add the diluted EGFR enzyme solution and incubate for a short period (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding the substrate/ATP solution.
-
Incubate for 60 minutes at room temperature.
-
-
Signal Detection and Analysis:
-
Stop the reaction and measure the amount of phosphorylated substrate using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Calculate the percentage of kinase inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value from a dose-response curve.
-
Broth Microdilution for Antimicrobial Susceptibility Testing (MIC)
This method determines the minimum inhibitory concentration of a compound against a specific microorganism.
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton Broth).
-
-
Inoculum Preparation:
-
Prepare a standardized suspension of the test microorganism equivalent to a 0.5 McFarland standard.
-
Dilute the suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared bacterial or fungal suspension.
-
Include a growth control (no compound) and a sterility control (no inoculum).
-
Incubate the plate at 35-37°C for 16-20 hours for bacteria, or at an appropriate temperature and duration for fungi.
-
-
MIC Determination:
-
After incubation, visually inspect the wells for turbidity.
-
The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Visualizations of Mechanisms and Workflows
The following diagrams illustrate a potential signaling pathway, a typical experimental workflow, and a conceptual comparison of the hypothesized mechanisms of action.
Caption: A simplified representation of the EGFR signaling pathway and a potential point of inhibition by a thiazole derivative.
Caption: A typical experimental workflow for the detection of apoptosis using Annexin V and Propidium Iodide staining followed by flow cytometry.
Caption: A logical diagram illustrating the potential dual mechanism of action of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, targeting both cancer and microbial pathways.
A Comparative Guide to the Biological Evaluation of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate and Related Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
The compound, Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, is a versatile molecule with potential applications in both pharmaceuticals and agrochemicals, serving as a key intermediate in the synthesis of various bioactive compounds.[1] Its structural components, the thiazole ring and the benzodioxole moiety, are present in numerous compounds with a wide range of biological activities, including anticancer, antifungal, and enzyme-inhibitory effects.[2][3][4]
Comparative Biological Activity Data
The following tables summarize the reported in vitro biological activities of various thiazole and benzodioxole derivatives, providing a quantitative comparison of their potency in different assays. It is important to note that direct comparison of IC50 values across different studies should be done with caution, as variations in experimental conditions can influence the results.[5]
Table 1: Anticancer Activity of Thiazole and Benzothiazole Derivatives
| Compound/Derivative | Cell Line | Assay Type | IC50 (µM) | Reference |
| Thiazole Derivative (DIPTH) | HepG-2 (Liver) | MTT | 14.05 | [6] |
| Thiazole Derivative (DIPTH) | MCF-7 (Breast) | MTT | 17.77 | [6] |
| Thiazole Derivative (DIPTH) | Hela (Cervical) | MTT | 29.65 | [6] |
| Thiazole Derivative (DIPTH) | HCT-116 (Colon) | MTT | 32.68 | [6] |
| Thiazole Derivative 4c | MCF-7 (Breast) | Not Specified | 2.57 | [7] |
| Thiazole Derivative 4c | HepG-2 (Liver) | Not Specified | 7.26 | [7] |
| Benzo[8][9]imidazo[2,1-b]thiazole (D04) | HeLa (Cervical) | MTT | Not Specified | [10] |
| Benzo[8][9]imidazo[2,1-b]thiazole (D08) | HeLa (Cervical) | MTT | Not Specified | [10] |
| Thiazolyl-indole-2-carboxamide 6i | MCF-7 (Breast) | Not Specified | 6.10 | [11] |
| Thiazolyl-indole-2-carboxamide 6v | MCF-7 (Breast) | Not Specified | 6.49 | [11] |
Table 2: Antifungal Activity of Thiazole Derivatives
| Compound/Derivative | Fungal Strain | Assay Type | MIC (µg/mL) | Reference |
| Thiazole Derivatives (T2, T3, T4) | Candida albicans | Broth Microdilution | 0.008–0.98 | [12] |
| Thiazole Derivatives (T1, T5, T6, T8, T9) | Candida albicans | Broth Microdilution | 0.015–3.91 | [12] |
| Thiazole Derivative 8 | Various Fungi | Microdilution | 0.08–0.23 | [13] |
| Thiazole Derivative 9 | Various Fungi | Microdilution | 0.06–0.23 | [13] |
| Benzodioxole–imidazole Hybrid 5l | Candida albicans | Not Specified | 0.148 (µmol/mL) | [14] |
| Benzodioxole–imidazole Hybrid 5m | Candida albicans | Not Specified | 0.148 (µmol/mL) | [14] |
Table 3: Cyclooxygenase (COX) Inhibitory Activity of Thiazole Derivatives
| Compound/Derivative | Enzyme | Assay Type | IC50 (µM) | Selectivity Index (COX-1/COX-2) | Reference |
| 1-(4-ethyl carboxylate-thiazol-2-yl)-3,5-di(hetero)aryl-2-pyrazoline (Compound 4) | COX-1 | In vitro | 29.60 | Not Specified | [15] |
| N-aryl-4-aryl-1,3-thiazole-2-amine (3a) | 5-LOX | Not Specified | 0.127 | Not Applicable | [15] |
| Thiazole Carboxamide Derivatives | COX-1 & COX-2 | In vitro | >32.2% inhibition at 5 µM | Not Specified | [16] |
Table 4: c-Met Kinase Inhibitory Activity of Thiazole and Benzoxazole Derivatives
| Compound/Derivative | Enzyme | Assay Type | IC50 (nM) | Reference |
| Thiazole Carboxamide 51am | c-Met | Biochemical | 2.54 | [17] |
| Thiazole Carboxamide 51an | c-Met | Biochemical | 3.73 | [17] |
| Thiazole Carboxamide 51ak | c-Met | Biochemical | 3.89 | [17] |
| Pyrazolopyridine 5a | c-Met | Enzyme Assay | 4.27 | [18] |
| Pyrazolopyridine 5b | c-Met | Enzyme Assay | 7.95 | [18] |
| Benzoxazole Derivative 11a | c-Met | Not Specified | 280 | [19] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for ensuring the reproducibility of biological assays. Below are methodologies for the key experiments cited in the tables above.
In Vitro Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density (e.g., 1 x 10^4 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[2]
-
Compound Treatment: Prepare serial dilutions of the test compound (e.g., Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate) in the complete medium. The final solvent concentration (e.g., DMSO) should be kept low (typically below 0.5%) to avoid toxicity. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include vehicle control wells (medium with solvent) and blank wells (medium only).[2]
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[2]
-
Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[2]
-
Absorbance Reading: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Factors that can affect the reproducibility of the MTT assay include cell health and passage number, inconsistent seeding density, and the "edge effect" in 96-well plates.[2]
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.
Protocol:
-
Inoculum Preparation: Prepare a standardized inoculum of the fungal strain to be tested.
-
Compound Dilution: Prepare serial twofold dilutions of the test compound in a 96-well microtiter plate using a suitable broth medium.
-
Inoculation: Inoculate each well with the fungal suspension.
-
Incubation: Incubate the plates at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (no compound).
-
MIC Determination: The MIC is the lowest concentration of the compound that prevents visible growth of the fungus.
Factors influencing the reproducibility of antifungal susceptibility testing include the growth medium, pH, inoculum size, and incubation conditions.[20]
Cyclooxygenase (COX) Inhibitor Screening Assay
This assay is used to identify and characterize inhibitors of COX-1 and COX-2 enzymes.
Protocol:
-
Reagent Preparation: Prepare assay buffer, heme, and the COX enzyme (COX-1 or COX-2).
-
Inhibitor Preparation: Prepare various concentrations of the test inhibitor.
-
Enzyme-Inhibitor Incubation: Add the enzyme to tubes containing the assay buffer and heme, followed by the addition of the inhibitor. Incubate for a defined period (e.g., 10 minutes at 37°C).[21]
-
Reaction Initiation: Initiate the reaction by adding the substrate, arachidonic acid.[21]
-
Reaction Termination: Stop the reaction after a specific time (e.g., 2 minutes) by adding hydrochloric acid.[21]
-
Product Quantification: The product (e.g., PGE2) is quantified using methods like LC-MS/MS or ELISA.
-
Data Analysis: Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value.
The source of the enzyme (e.g., human recombinant vs. ovine) and the specific assay methodology can lead to variability in IC50 values.[5]
c-Met Kinase Inhibition Assay
This assay measures the ability of a compound to inhibit the activity of the c-Met receptor tyrosine kinase.
Protocol:
-
Reagent Preparation: Prepare kinase buffer, ATP solution, and a substrate for c-Met.
-
Inhibitor Dilution: Prepare serial dilutions of the test inhibitor.
-
Kinase Reaction: In a microplate, combine the c-Met enzyme, the test inhibitor, and the substrate in the kinase buffer.
-
Reaction Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a controlled temperature for a specific duration.
-
Detection: Measure the amount of phosphorylated substrate using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or a luminescence-based assay (e.g., ADP-Glo).
-
Data Analysis: Determine the IC50 value by plotting the percentage of inhibition against the inhibitor concentration.
The phosphorylation state of the c-Met enzyme can influence the potency of inhibitors, and screening against both phosphorylated and unphosphorylated forms can provide valuable insights.[22]
Conclusion
While direct experimental data on the reproducibility of biological assays for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is currently limited, the information presented in this guide on the biological activities of related compounds and the detailed protocols for their evaluation provides a solid foundation for researchers. The thiazole and benzodioxole scaffolds are clearly privileged structures in medicinal chemistry, demonstrating a wide range of biological effects.
For drug development professionals, the provided data can inform the selection of starting points for new discovery programs. For researchers and scientists, the detailed protocols offer a starting point for their own in vitro evaluations. It is crucial to emphasize that rigorous assay validation, including the assessment of reproducibility through metrics like the Z-factor and coefficient of variation, is a critical step in any drug discovery and development pipeline. By adhering to standardized protocols and being mindful of the factors that can influence assay outcomes, the scientific community can work towards generating more robust and comparable data.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Thiazole antifungals | Research Starters | EBSCO Research [ebsco.com]
- 4. Synthesis of benzo[d]thiazole-hydrazone analogues: molecular docking and SAR studies of potential H+/K+ ATPase inhibitors and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. New thiazole derivative as a potential anticancer and topoisomerase II inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In Vitro Assays for Screening Small Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. Synthesis and Evaluation of Thiazolyl-indole-2-carboxamide Derivatives as Potent Multitarget Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The newly synthesized thiazole derivatives as potential antifungal compounds against Candida albicans - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Antimicrobial Activity of New Heteroaryl(aryl) Thiazole Derivatives Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Thiazoles and Thiazolidinones as COX/LOX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Design, synthesis, molecular docking studies and biological evaluation of thiazole carboxamide derivatives as COX inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 18. New pyrazolopyridine and pyrazolothiazole-based compounds as anti-proliferative agents targeting c-Met kinase inhibition: design, synthesis, biological evaluation, and computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases | MDPI [mdpi.com]
- 20. Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI) - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Phosphorylation State-Dependent High Throughput Screening of the c-Met Kinase - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Structure-Activity Relationship of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold, a five-membered heterocyclic ring containing sulfur and nitrogen, is a cornerstone in medicinal chemistry, appearing in a multitude of biologically active compounds. The specific derivative, Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, presents a unique combination of a benzodioxole moiety, a thiazole core, and a carboxylate group, suggesting a rich potential for therapeutic applications. This guide provides a comparative analysis of the structure-activity relationships (SAR) of analogs based on this core structure, with a focus on their potential as anticancer agents. While direct and extensive SAR studies on this specific ethyl ester are limited in publicly available literature, we will draw comparisons from closely related 2-arylthiazole-4-carboxylate and benzothiazole analogs to elucidate key structural determinants of biological activity.
Quantitative Analysis of Biological Activity
| Compound ID | Core Structure | Substituents | Cancer Cell Line | IC50 (µM) | Reference |
| 4c | 2-hydrazinyl-thiazol-4(5H)-one | 4-Hydroxy-3-methoxybenzylidene at hydrazinyl | MCF-7 (Breast) | 2.57 ± 0.16 | [1] |
| HepG2 (Liver) | 7.26 ± 0.44 | [1] | |||
| BZM-2 | 2-substituted benzimidazole | 2-((4-vinylbenzyl)thio) | K562 (Leukemia) | 22.79 ± 3.0 | [2] |
| SKLU-1 (Lung) | 27.93 ± 1.8 | [2] | |||
| MCF-7 (Breast) | 32.21 ± 0.78 | [2] | |||
| PC3 (Prostate) | 34.79 ± 0.13 | [2] | |||
| BTA-1 | 2-substituted benzothiazole | 2-(allythio) | K562 (Leukemia) | >50 | [2] |
| 6i | Diaryl benzo[d]imidazo[2,1-b]thiazole | Aminoethoxy substituted phenyl | MCF-7 (Breast) | Inhibition of 81% at 10 µM | [3] |
| 6j | Diaryl benzo[d]imidazo[2,1-b]thiazole | Aminoethoxy substituted phenyl | MCF-7 (Breast) | Inhibition of 77% at 10 µM | [3] |
Note: The presented data is a compilation from different studies and direct comparison should be made with caution due to variations in experimental conditions.
Key Structure-Activity Relationship Insights
Based on the available literature for related thiazole and benzothiazole analogs, several key SAR trends can be inferred:
-
The 2-Aryl Moiety: The nature and substitution pattern of the aromatic ring at the 2-position of the thiazole core significantly influence activity. For instance, in a series of 2-substituted benzothiazoles, hydrophobic groups on the aryl ring were found to potentiate anticancer activity.[4][5][6] The presence of the benzo[d]dioxole group in the core structure of interest is noteworthy, as this moiety is found in several natural products with biological activity.
-
The Thiazole Core: The thiazole ring itself is a critical pharmacophore. Its ability to participate in hydrogen bonding and other non-covalent interactions is thought to be crucial for its biological effects.[4][5][6]
-
Substituents on the Thiazole Ring: Modifications at other positions of the thiazole ring, such as the 4- and 5-positions, can modulate activity. The ethyl carboxylate group at the 4-position in the parent compound offers a handle for further derivatization, potentially leading to analogs with improved potency or altered selectivity.
-
The Linker between Rings: In more complex analogs, the nature of the linker connecting the thiazole to other functionalities plays a significant role.
Experimental Protocols
The evaluation of the anticancer activity of these compounds typically involves a battery of in vitro assays. A standard and widely used method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay , which measures cell viability.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete growth medium. The plate is then incubated for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow for cell attachment.[7]
-
Compound Treatment: The test compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the growth medium. The final concentration of the solvent should be kept low (typically ≤ 0.5%) to avoid solvent-induced toxicity. After the initial 24-hour incubation, the medium is replaced with 100 µL of the medium containing various concentrations of the test compounds. A vehicle control (medium with solvent) and a positive control (a known anticancer drug) are included. The plate is then incubated for an additional 48-72 hours.[7]
-
MTT Addition and Incubation: Following the treatment period, 20 µL of MTT solution (typically 5 mg/mL in PBS) is added to each well. The plate is incubated for another 4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan crystals.[7]
-
Formazan Solubilization and Absorbance Measurement: The medium containing MTT is removed, and the formazan crystals are dissolved in 100-200 µL of a solubilizing agent, such as DMSO or acidic isopropanol. The absorbance of the resulting purple solution is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated using the following formula: % Cell Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100 The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined by plotting a dose-response curve.
Signaling Pathways and Mechanistic Insights
While the precise mechanism of action for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate and its close analogs is not definitively established in the reviewed literature, several thiazole-based anticancer agents have been shown to target key cellular signaling pathways. One of the most prominent is the PI3K/Akt/mTOR pathway , which is frequently dysregulated in cancer and plays a critical role in cell growth, proliferation, and survival.
Caption: The PI3K/Akt/mTOR signaling pathway and potential points of inhibition by thiazole analogs.
This diagram illustrates how growth factors activate receptor tyrosine kinases, leading to the activation of PI3K. PI3K then phosphorylates PIP2 to PIP3, which in turn activates Akt. Activated Akt can then activate mTORC1, promoting cell proliferation and survival while inhibiting apoptosis. Thiazole derivatives may exert their anticancer effects by inhibiting key kinases in this pathway, such as PI3K, Akt, or mTOR.
Experimental and SAR Logic Workflow
The process of discovering and optimizing novel thiazole-based anticancer agents follows a logical workflow that integrates synthesis, biological evaluation, and SAR analysis.
Caption: A typical workflow for the discovery and optimization of thiazole-based anticancer agents.
This workflow begins with the synthesis of a library of analogs based on the core structure. These compounds are then screened for their cytotoxic activity against various cancer cell lines. The data from this screening is used to establish a structure-activity relationship, which helps in identifying lead compounds with high potency and selectivity. Further studies are then conducted to elucidate the mechanism of action of these lead compounds. The SAR data also guides the design and synthesis of new, optimized analogs with improved therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Characterization, and Preliminary In Vitro Cytotoxic Evaluation of a Series of 2-Substituted Benzo [d] [1,3] Azoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, Structural Characterization, and Cytotoxic Activity of New Benzo[d]imidazo[2,1-b]thiazole Derivatives Against MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "Group-based quantitative structure and activity relationship on benzot" by Amit S. Tapkir, Sohan S. Chitlange et al. [digital.car.chula.ac.th]
- 5. tjps.pharm.chula.ac.th [tjps.pharm.chula.ac.th]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
"in vivo efficacy of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate compared to standard drugs"
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Comparative Efficacy of Benzothiazole Derivatives vs. Standard Drug
The in vivo anti-inflammatory activity of the synthesized benzothiazole derivatives was assessed using the carrageenan-induced rat paw edema model. This is a standard and well-established acute inflammation model used to evaluate the efficacy of potential anti-inflammatory agents. The percentage inhibition of paw edema was measured at 1, 2, and 3 hours post-carrageenan administration.
| Compound | Dose | % Inhibition of Paw Edema (1h) | % Inhibition of Paw Edema (2h) | % Inhibition of Paw Edema (3h) |
| Compound 17c | Not Specified | 72% | 76% | 80% |
| Compound 17i | Not Specified | 64% | 73% | 78% |
| Celecoxib (Standard) | Not Specified | Comparable to 17c and 17i | Comparable to 17c and 17i | Comparable to 17c and 17i |
Key Findings:
-
Compounds 17c and 17i demonstrated significant anti-inflammatory activity in the carrageenan-induced rat paw edema model.[1]
-
The anti-inflammatory effect of compounds 17c and 17i was found to be comparable to that of the standard drug, celecoxib.[1]
-
Compound 17c exhibited the most potent anti-inflammatory effect, with an 80% inhibition of paw edema at the 3-hour mark.[1]
Experimental Protocols
The following is a detailed methodology for the key experiments cited in this guide, based on the study by Kumar et al. (2018) and general protocols for this assay.
Carrageenan-Induced Rat Paw Edema Assay:
-
Animal Model: Wistar rats of either sex, weighing between 150-200g, are typically used for this model. The animals are acclimatized to the laboratory conditions for a week before the experiment.
-
Grouping: The animals are divided into different groups: a control group (receiving only the vehicle), a standard group (receiving the reference drug, e.g., celecoxib or indomethacin), and test groups (receiving the synthesized compounds).
-
Dosing: The test compounds and the standard drug are administered orally or intraperitoneally, typically 30-60 minutes before the induction of inflammation. The vehicle used for dissolving the compounds is administered to the control group.
-
Induction of Inflammation: Acute inflammation is induced by injecting a 1% solution of carrageenan in saline into the sub-plantar region of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the paw is measured using a plethysmometer at specified time intervals (e.g., 1, 2, and 3 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average paw volume of the control group, and Vt is the average paw volume of the treated group.
Visualizing the Experimental Process and Mechanism of Action
To better understand the experimental process and the potential mechanism of action of these anti-inflammatory agents, the following diagrams are provided.
Caption: Experimental Workflow for In Vivo Anti-inflammatory Assay.
Caption: Inhibition of Inflammatory Signaling Pathway by Benzothiazole Derivatives.
The presented data on benzothiazole derivatives 17c and 17i from the study by Kumar et al. (2018) strongly suggest that this class of compounds possesses significant in vivo anti-inflammatory properties, comparable to the standard drug celecoxib. While these are not direct results for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, the structural similarity provides a strong rationale for further investigation of the specified compound. The detailed experimental protocol and the illustrated workflow and signaling pathway offer a solid foundation for researchers to design and conduct their own in vivo efficacy studies. This guide serves as a valuable resource for drug development professionals seeking to explore the therapeutic potential of novel thiazole-based anti-inflammatory agents.
References
Benchmarking Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate Against Commercial Insecticides for Lepidopteran Pest Control
A Comparative Guide for Researchers and Drug Development Professionals
The relentless challenge of insecticide resistance necessitates the continuous development of novel active ingredients with unique modes of action. Thiazole derivatives have emerged as a promising class of compounds with demonstrated insecticidal properties. This guide provides a comparative benchmark of the hypothetical insecticide, Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, against two widely used commercial insecticides for the control of Lepidopteran pests: Indoxacarb and Chlorantraniliprole.
This document is intended for researchers, scientists, and professionals in the field of drug development. It offers a framework for evaluating the efficacy of new chemical entities, complete with detailed experimental protocols and visual representations of key biological pathways. While the performance data for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is presented here as a hypothetical projection for illustrative purposes, the data for the commercial pesticides are based on published scientific literature.
Performance Comparison
The following tables summarize the insecticidal efficacy of the hypothetical compound and the selected commercial insecticides against two major Lepidopteran pests: the Diamondback Moth (Plutella xylostella) and the Beet Armyworm (Spodoptera exigua). Efficacy is presented as the median lethal concentration (LC50), which is the concentration of the insecticide that is lethal to 50% of the test population.
Table 1: Comparative Efficacy (LC50) Against Plutella xylostella (Diamondback Moth) Larvae
| Compound | LC50 (mg/L) | 48 hours | Citation |
| Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate | Hypothetical Data | ||
| Assumed High Potency: 2.5 | |||
| Assumed Moderate Potency: 7.0 | |||
| Indoxacarb | 3.7 - 6.9 | [1] | |
| Chlorantraniliprole | Data for Spodoptera exigua provided below |
Table 2: Comparative Efficacy (LC50) Against Spodoptera exigua (Beet Armyworm) Larvae
| Compound | LC50 (µg/L) | 72 hours | Citation |
| Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate | Hypothetical Data | ||
| Assumed High Potency: 10.0 | |||
| Assumed Moderate Potency: 20.0 | |||
| Indoxacarb | Data for Plutella xylostella provided above | ||
| Chlorantraniliprole | 12.747 | [2][3] |
Note: The LC50 values for commercial pesticides can vary depending on the specific insect strain (field vs. laboratory), developmental stage, and the bioassay method used. The provided data represent a range found in the cited literature.
Mode of Action
Understanding the mode of action is critical for managing insecticide resistance and for developing new compounds with novel targets.
-
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate (Hypothetical): The precise mode of action for this compound is yet to be determined. Based on the activity of other thiazole-based insecticides, it could potentially target the nervous system of insects. Further research is required to elucidate its specific molecular target.
-
Indoxacarb: Belongs to the oxadiazine class of insecticides and is classified under IRAC (Insecticide Resistance Action Committee) Group 22A.[4] It acts by blocking voltage-dependent sodium channels in the nerve cells of insects.[4][5] This blockage leads to paralysis and ultimately death of the pest.[5][6][7]
-
Chlorantraniliprole: This insecticide is an anthranilic diamide and is classified under IRAC Group 28.[8] Its mode of action involves the activation of insect ryanodine receptors, which are critical for muscle contraction.[9][10][11] This leads to an uncontrolled release of calcium from the sarcoplasmic reticulum in muscle cells, causing muscle paralysis and death.[8][10][12]
Signaling Pathway and Experimental Workflow Diagrams
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Mode of Action for Indoxacarb.
Caption: Mode of Action for Chlorantraniliprole.
Caption: General Workflow for Insecticide Bioassays.
Experimental Protocols
Detailed and standardized experimental protocols are essential for generating reliable and comparable data. Below are methodologies for key experiments in insecticide efficacy testing.
Rearing of Test Insects (Plutella xylostella and Spodoptera exigua)
-
Colony Establishment: Establish a laboratory colony of the target insect species, ensuring they are free from disease and insecticide resistance, or use a known resistant strain if required for the study.
-
Rearing Conditions: Maintain the insects in a controlled environment with a temperature of 25 ± 2°C, relative humidity of 60-70%, and a photoperiod of 16:8 hours (light:dark).
-
Larval Diet: Rear larvae on an artificial diet appropriate for the species. For P. xylostella, a cabbage-based artificial diet is suitable, while for S. exigua, a pinto bean-based diet is commonly used.
-
Adult Stage: Provide adult moths with a 10% sucrose solution for feeding. Place cotton wool or filter paper for oviposition.
-
Synchronization: Collect eggs daily to ensure a supply of larvae of a uniform age for bioassays.
Insecticide Bioassays
Two common methods for determining the LC50 of an insecticide against Lepidopteran larvae are the diet-incorporation method and the leaf-dip method.
a) Diet-Incorporation Bioassay
This method is suitable for insecticides that are active upon ingestion.
-
Preparation of Test Solutions: Prepare a series of concentrations of the test compound (Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate) and the commercial standards (Indoxacarb, Chlorantraniliprole) in an appropriate solvent (e.g., acetone or dimethyl sulfoxide). A control group with the solvent alone should also be prepared.
-
Incorporation into Diet: While the artificial diet is still liquid and has cooled to approximately 50-60°C, add a specific volume of each insecticide dilution to a known volume of the diet to achieve the desired final concentrations. Mix thoroughly.
-
Dispensing: Dispense the treated diet into individual wells of a multi-well plate or small plastic cups. Allow the diet to solidify.
-
Infestation: Place one 2nd or 3rd instar larva into each well or cup.
-
Incubation: Keep the bioassay units under the same controlled environmental conditions used for rearing.
-
Mortality Assessment: Record larval mortality at specified time points, typically 48 and 72 hours after infestation. Larvae are considered dead if they do not move when prodded with a fine brush.
-
Data Analysis: Use probit analysis to calculate the LC50 values, 95% confidence limits, and the slope of the concentration-mortality regression line.
b) Leaf-Dip Bioassay
This method simulates the exposure of larvae to insecticide residues on plant surfaces.
-
Plant Material: Use fresh, untreated leaves from a suitable host plant (e.g., cabbage for P. xylostella, cotton or bean for S. exigua).
-
Preparation of Test Solutions: Prepare serial dilutions of the test compounds in water containing a non-ionic surfactant (e.g., Triton X-100 at 0.1%) to ensure even wetting of the leaf surface. A control solution of water and surfactant should be included.
-
Leaf Dipping: Cut leaf discs of a uniform size. Dip each leaf disc into the respective insecticide solution for a set period (e.g., 10-30 seconds).
-
Drying: Allow the treated leaf discs to air-dry completely in a fume hood.
-
Exposure: Place one dried leaf disc into a petri dish lined with moist filter paper. Introduce a known number of 2nd or 3rd instar larvae (e.g., 10-20) into each petri dish.
-
Incubation and Assessment: Maintain the petri dishes under controlled conditions and assess larval mortality at 24, 48, and 72 hours post-exposure.
-
Data Analysis: Calculate LC50 values using probit analysis as described for the diet-incorporation bioassay.
By following these standardized protocols, researchers can generate robust and comparable data to effectively benchmark the performance of novel insecticidal compounds like Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate against established commercial products. This systematic approach is fundamental to the discovery and development of the next generation of crop protection agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Effects of chlorantraniliprole on development and reproduction of beet armyworm, Spodoptera exigua (Hübner) [agris.fao.org]
- 3. researchgate.net [researchgate.net]
- 4. Indoxacarb - Wikipedia [en.wikipedia.org]
- 5. grokipedia.com [grokipedia.com]
- 6. peptechbio.com [peptechbio.com]
- 7. The Effect and Features of Indoxacarb | [engebiotech.com]
- 8. pomais.com [pomais.com]
- 9. Chlorantraniliprole Mode of Action [allpesticides.com]
- 10. News - What is Chlorantraniliprole Insecticide? [bigpesticides.com]
- 11. Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Scimplify Blogs | Chlorantraniliprole - Uses & Side Effects [scimplify.com]
Confirming Target Engagement of Thiazole-Based Kinase Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The thiazole scaffold is a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities, including the inhibition of protein kinases. This guide provides a comparative overview of a representative thiazole-based compound, a potent c-Met kinase inhibitor, against a well-established clinical alternative. We present key experimental data for confirming target engagement and cellular activity, along with detailed protocols for reproducing these findings.
Introduction to the Target: c-Met Kinase
The mesenchymal-epithelial transition (c-Met) receptor tyrosine kinase plays a crucial role in cell proliferation, migration, and invasion.[1] Dysregulation of the c-Met signaling pathway is implicated in the development and progression of various cancers, making it a compelling target for cancer therapy.[1] Upon binding its ligand, Hepatocyte Growth Factor (HGF), the c-Met receptor dimerizes and autophosphorylates, activating downstream signaling cascades like the RAS/MAPK and PI3K/AKT pathways.[1]
The Compounds
For this guide, we will compare a representative thiazole derivative from recent literature with a known c-Met inhibitor.
-
Compound A (Thiazole Derivative): A compound from a series of thiazole/thiadiazole carboxamide derivatives identified as potent c-Met inhibitors.[2][3] For the purpose of this guide, we will refer to a representative compound from this class.
-
Compound B (Alternative c-Met Inhibitor): Crizotinib, an FDA-approved multi-targeted tyrosine kinase inhibitor that targets ALK, ROS1, and c-Met.[4][5]
Quantitative Data Comparison
The following tables summarize key quantitative data for comparing the target engagement and cellular activity of the thiazole derivative (Compound A) and Crizotinib (Compound B).
Table 1: In Vitro c-Met Kinase Inhibition
| Compound | Target Kinase | IC50 (nM) | Assay Method |
| Compound A (Thiazole Derivative) | c-Met | 2.54 - 61.36 | ADP-Glo Kinase Assay |
| Crizotinib (Compound B) | c-Met | 11 | Cell-based assay |
Data for Compound A is representative of a series of potent compounds from the cited literature[2][6]. The IC50 values for Crizotinib can vary depending on the specific assay conditions.
Table 2: Cellular Activity
| Compound | Cell Line | Assay Type | IC50 (µM) |
| Compound A (Thiazole Derivative) | MKN-45 (Gastric Cancer) | Cytotoxicity (MTT Assay) | Potent Activity |
| Crizotinib (Compound B) | Various NSCLC lines | Cytotoxicity | Varies by cell line |
Specific IC50 values for Compound A in cellular assays are not publicly available but are described as potent in the source literature. Crizotinib's cellular potency is well-documented and varies based on the genetic makeup of the cancer cell line.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
In Vitro c-Met Kinase Assay (ADP-Glo™)
This assay quantifies kinase activity by measuring the amount of ADP produced during the enzymatic reaction.[1][7]
Materials:
-
Recombinant c-Met kinase
-
Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Test compounds (dissolved in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well assay plates
Procedure:
-
Prepare serial dilutions of the test compounds in kinase buffer. The final DMSO concentration should be kept constant (e.g., <1%).
-
Add 1 µL of the diluted compound or vehicle (DMSO) to the wells of the assay plate.
-
Add 2 µL of diluted c-Met kinase to each well.
-
Initiate the kinase reaction by adding 2 µL of a mixture of the substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to stop the reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Thermal Shift Assay (CETSA)
CETSA is a biophysical method to verify drug-target engagement in a cellular environment based on ligand-induced thermal stabilization of the target protein.[6][8][9]
Materials:
-
Cancer cell line expressing c-Met (e.g., MKN-45)
-
Cell culture medium and supplements
-
Test compounds
-
Phosphate-buffered saline (PBS)
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating cell suspensions (e.g., PCR cycler)
-
SDS-PAGE and Western blotting reagents
-
Anti-c-Met antibody
Procedure:
-
Culture cells to the desired confluency.
-
Treat cells with the test compound or vehicle (DMSO) for a specified time (e.g., 1-3 hours).
-
Harvest and wash the cells with PBS.
-
Resuspend the cell pellets in PBS and aliquot into PCR tubes.
-
Heat the cell suspensions to a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.
-
Lyse the cells by freeze-thaw cycles or by adding lysis buffer.
-
Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Analyze the soluble fractions by SDS-PAGE and Western blotting using an antibody specific for c-Met.
-
Quantify the band intensities to generate a melting curve. A shift in the melting curve in the presence of the compound indicates target engagement.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique to measure the real-time binding kinetics and affinity of a small molecule to its protein target.[10][11]
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant c-Met kinase
-
Test compounds
-
Running buffer (e.g., HBS-EP+)
-
Immobilization reagents (e.g., EDC, NHS)
Procedure:
-
Immobilize the recombinant c-Met kinase onto the sensor chip surface using standard amine coupling chemistry.
-
Prepare a series of concentrations of the test compound in running buffer.
-
Inject the compound solutions over the sensor surface and monitor the binding response in real-time.
-
After each injection, regenerate the sensor surface to remove the bound compound.
-
Fit the binding data to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric assay to assess cell viability based on the metabolic activity of the cells.[12][13][14][15][16]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or SDS-HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Visualizations
Caption: Simplified c-Met Signaling Pathway and Inhibition.
Caption: Cellular Thermal Shift Assay (CETSA) Workflow.
Caption: Surface Plasmon Resonance (SPR) Workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Safety and Tolerability of c-MET Inhibitors in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. C-Met Therapies: Latest Advances & FDA Approvals | Biopharma PEG [biochempeg.com]
- 6. benchchem.com [benchchem.com]
- 7. promega.com [promega.com]
- 8. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. annualreviews.org [annualreviews.org]
- 10. benchchem.com [benchchem.com]
- 11. Quick evaluation of kinase inhibitors by surface plasmon resonance using single-site specifically biotinylated kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. static.igem.wiki [static.igem.wiki]
- 14. broadpharm.com [broadpharm.com]
- 15. MTT assay protocol | Abcam [abcam.com]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
Statistical Validation of In Vitro Data for Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the statistical validation of in vitro data for the novel compound, Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate. Due to the limited availability of direct experimental data for this specific molecule, this document focuses on established methodologies and comparative data from structurally related thiazole derivatives. The inclusion of the benzodioxole moiety is also considered, as this functional group is present in numerous biologically active compounds.
Introduction to Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate
Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate is a heterocyclic compound featuring a thiazole ring linked to a benzodioxole group. Thiazole and its derivatives are known to exhibit a wide range of pharmacological properties, including anticancer, antibacterial, and antifungal activities.[1][2][3][4][5] The thiazole ring is a key structural motif in various clinically used drugs. The benzodioxole moiety is also a common scaffold in medicinal chemistry, contributing to the biological activity of many natural and synthetic compounds.[6] The combination of these two pharmacophores in a single molecule suggests that Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate holds significant potential for biological activity.
Comparative In Vitro Data of Structurally Similar Thiazole Derivatives
To contextualize the potential efficacy of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate, this section presents in vitro data from various published studies on other thiazole derivatives. This comparative analysis serves as a benchmark for potential future studies on the target compound.
Anticancer Activity
The in vitro anticancer activity of thiazole derivatives is often evaluated by their cytotoxicity against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key parameter used to quantify the potency of a compound.
| Compound/Derivative | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Compound 4c (a 2,4-disubstituted thiazole) | MCF-7 (Breast) | 2.57 ± 0.16 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 7.26 ± 0.44 | 8.4 ± 0.51 | ||
| Compound 4a (a 2,4-disubstituted thiazole) | MCF-7 (Breast) | 12.7 ± 0.77 | Staurosporine | 6.77 ± 0.41 |
| HepG2 (Liver) | 6.69 ± 0.41 | 8.4 ± 0.51 | ||
| Novel Thiazole-2-imine Derivative 4i | SaOS-2 (Osteosarcoma) | 0.190 ± 0.045 µg/mL | - | - |
| Thiazolyl Pyrazole Derivative 11c | HepG-2 (Liver) | Potent Activity | Doxorubicin | - |
| Thiazolyl Pyrazole Derivative 6g | HepG-2 (Liver) | Potent Activity | Doxorubicin | - |
Table 1: Comparative in vitro anticancer activity of various thiazole derivatives against different cancer cell lines.[1][5][7]
Antimicrobial Activity
The antimicrobial potential of thiazole derivatives is typically assessed by determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative | Microorganism | MIC (µg/mL) | Reference Compound | MIC (µg/mL) |
| Benzothiazole Derivative 133 | S. aureus | 78.125 | Ciprofloxacin | 25-50 |
| E. coli | 78.125 | 25-50 | ||
| Benzothiazole Derivative 41c | E. coli | 3.1 | Ciprofloxacin | 12.5 |
| P. aeruginosa | 6.2 | 12.5 | ||
| Sulfonamide Analogue of Benzothiazole 66c | P. aeruginosa | 3.1-6.2 | Chloramphenicol | - |
| S. aureus | 3.1-6.2 | Sulphamethoxazole | - | |
| E. coli | 3.1-6.2 | - |
Table 2: Comparative in vitro antimicrobial activity of various thiazole derivatives.[8]
Detailed Experimental Protocols
Robust and reproducible experimental design is crucial for the statistical validation of in vitro data. Below are detailed protocols for key assays used to evaluate the biological activity of novel compounds.
In Vitro Cytotoxicity Assay (MTT Assay)
This assay is a colorimetric method for assessing cell viability.
Principle: The yellow tetrazolium salt 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is reduced by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2) in a 96-well plate at a density of 5 x 10^3 to 1 x 10^4 cells/well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate and a reference drug (e.g., Staurosporine, Doxorubicin) in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve. Statistical significance is determined using appropriate tests (e.g., t-test, ANOVA).
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Principle: A standardized suspension of bacteria is exposed to serial dilutions of the antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that inhibits visible growth of the bacteria after a defined incubation period.
Protocol:
-
Compound Preparation: Prepare a series of twofold dilutions of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate and a reference antibiotic (e.g., Ciprofloxacin, Ampicillin) in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.
-
Incubation: Incubate the microtiter plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is visually determined as the lowest concentration of the compound that shows no turbidity (no visible bacterial growth).
-
Statistical Validation: The experiment should be performed in triplicate to ensure reproducibility. The results are reported as the modal MIC value.
Visualization of Experimental Workflow and Signaling Pathways
Diagrams created using Graphviz (DOT language) can effectively illustrate complex experimental workflows and biological pathways.
Experimental Workflow for In Vitro Anticancer Screening
Caption: Workflow for in vitro anticancer screening.
Hypothetical Signaling Pathway Inhibition
Many anticancer drugs function by inhibiting specific signaling pathways that are crucial for cancer cell proliferation and survival. Thiazole derivatives have been reported to target various kinases involved in these pathways.
Caption: Hypothetical inhibition of the MAPK/ERK pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. mdpi.com [mdpi.com]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. Synthesis and Biological Evaluation of Some Novel Thiazole-Based Heterocycles as Potential Anticancer and Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. Novel thiazole derivatives as effective anti-cancer agents against human osteosarcoma cell line (SaOS-2): Microwave-assisted one-pot three-component synthesis, in vitro anti-cancer studies, and in silico investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Recent insights into antibacterial potential of benzothiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of Ethyl 2-(benzo[d]dioxol-5-yl)thiazole-4-carboxylate: A Procedural Guide
Safe Disposal of Ethyl 2-(benzo[d][1][2]dioxol-5-yl)thiazole-4-carboxylate: A Procedural Guide
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive, step-by-step procedure for the safe disposal of Ethyl 2-(benzo[d][1][2]dioxol-5-yl)thiazole-4-carboxylate, ensuring compliance with general laboratory safety standards.
Disclaimer: No specific Safety Data Sheet (SDS) for Ethyl 2-(benzo[d][1][2]dioxol-5-yl)thiazole-4-carboxylate was located. The following procedures are based on general guidelines for laboratory chemical waste disposal and information from safety data sheets for structurally similar compounds. It is imperative to treat this compound as hazardous waste in the absence of explicit data to the contrary. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and requirements.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before handling Ethyl 2-(benzo[d][1][2]dioxol-5-yl)thiazole-4-carboxylate for disposal, it is essential to be aware of its potential hazards. Based on data for similar thiazole and benzodioxole-containing compounds, assume the substance may be harmful if swallowed, in contact with skin, or inhaled, and may cause serious eye irritation.[3][4]
Table 1: Required Personal Protective Equipment (PPE)
| Protection Type | Specification |
| Eye/Face Protection | Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[5] |
| Skin Protection | Handle with chemical-impermeable gloves (e.g., nitrile rubber). Wear a lab coat or other protective clothing.[5] |
| Respiratory Protection | Use in a well-ventilated area, preferably within a chemical fume hood. If vapors/aerosols are generated, respiratory protection may be required. |
II. Step-by-Step Disposal Protocol
This protocol outlines the necessary steps for the safe collection, storage, and disposal of Ethyl 2-(benzo[d][1][2]dioxol-5-yl)thiazole-4-carboxylate waste.
Step 1: Waste Identification and Segregation
-
Treat all waste containing Ethyl 2-(benzo[d][1][2]dioxol-5-yl)thiazole-4-carboxylate, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, paper towels), as hazardous chemical waste.[2][6]
-
Do not mix this waste with other waste streams unless explicitly permitted by your EHS department.[1][7] Segregate it from incompatible materials.
Step 2: Container Selection and Labeling
-
Select a waste container that is in good condition, free of leaks, and compatible with the chemical. The original container is often a suitable choice.[2]
-
Affix a "Hazardous Waste" label to the container.[8]
-
On the label, clearly write the full chemical name: "Ethyl 2-(benzo[d][1][2]dioxol-5-yl)thiazole-4-carboxylate". Do not use abbreviations or chemical formulas.[8][9]
-
List all constituents of the waste mixture, including solvents and their approximate concentrations.
-
Include the date of waste generation, the name of the principal investigator, and the laboratory location (building and room number).[8]
Step 3: Waste Accumulation and Storage
-
Keep the hazardous waste container securely closed except when adding waste.[1][6]
-
Store the container in a designated, secure satellite accumulation area within the laboratory.[1]
-
Ensure the storage area has secondary containment to capture any potential leaks.[2]
Step 4: Disposal of Empty Containers
-
An empty container that held Ethyl 2-(benzo[d][1][2]dioxol-5-yl)thiazole-4-carboxylate must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol) before being disposed of as regular trash.[2][6]
-
The rinsate from this process must be collected and disposed of as hazardous waste.[2][6]
-
After triple-rinsing, deface the original chemical label on the container and remove the cap before disposal.[2]
Step 5: Arranging for Final Disposal
-
Once the waste container is full or is no longer needed, arrange for its collection through your institution's EHS department.[2][8]
-
Complete any required waste pickup forms, providing accurate information about the container's contents.[8]
-
Do not pour this chemical waste down the drain or dispose of it in the regular trash.[8][10]
III. Spill and Emergency Procedures
In the event of a spill, follow these procedures:
-
Evacuate and Alert: Immediately alert others in the vicinity and evacuate the immediate area if necessary.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: If it is safe to do so, contain the spill using absorbent materials.
-
Clean-up: Wear appropriate PPE. Clean up the spill with absorbent pads or other suitable materials.
-
Dispose of Spill Debris: All materials used to clean up the spill, including contaminated PPE, must be placed in a sealed container, labeled as hazardous waste, and disposed of according to the protocol above.[2]
-
Report: Report the spill to your laboratory supervisor and EHS department.
IV. Disposal Workflow Diagram
The following diagram illustrates the logical flow for the proper disposal of Ethyl 2-(benzo[d][1][2]dioxol-5-yl)thiazole-4-carboxylate waste.
Caption: Disposal workflow for Ethyl 2-(benzo[d][1][2]dioxol-5-yl)thiazole-4-carboxylate.
References
- 1. benchchem.com [benchchem.com]
- 2. vumc.org [vumc.org]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 5. echemi.com [echemi.com]
- 6. campussafety.lehigh.edu [campussafety.lehigh.edu]
- 7. Laboratory Waste Disposal Safety Protocols | NSTA [nsta.org]
- 8. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 9. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 10. acs.org [acs.org]
Personal protective equipment for handling Ethyl 2-(benzo[d][1,3]dioxol-5-yl)thiazole-4-carboxylate
Essential Safety and Handling Guide for Ethyl 2-(benzo[d][1][2]dioxol-5-yl)thiazole-4-carboxylate
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling Ethyl 2-(benzo[d][1][2]dioxol-5-yl)thiazole-4-carboxylate. The following procedures are based on best practices for handling structurally similar compounds and are intended to ensure laboratory safety and proper disposal.
Personal Protective Equipment (PPE)
A comprehensive approach to personal protective equipment is mandatory to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE for handling this compound, based on guidelines for similar chemical structures.
| PPE Category | Item | Specification | Purpose |
| Hand Protection | Chemical-resistant gloves | Nitrile, neoprene, or PVC gloves. Inspect before use and remove without touching the outer surface.[1][2][3] | To prevent skin contact and absorption. |
| Eye and Face Protection | Safety goggles or face shield | Must be worn when there is a risk of splashing.[1][2] | To protect eyes from splashes and aerosols. |
| Body Protection | Laboratory coat | Long-sleeved and properly fastened.[3] | To protect skin and clothing from contamination. |
| Respiratory Protection | Fume hood or respirator | Use in a well-ventilated area or a certified fume hood. A respirator may be necessary if dust or aerosols are generated.[2][4] | To prevent inhalation of potentially irritating vapors or dust. |
| Foot Protection | Closed-toe shoes | Made of a durable material. | To protect feet from spills and falling objects. |
Operational Plan: Step-by-Step Handling and Disposal
Adherence to a strict operational workflow is crucial for minimizing exposure and ensuring safety during the handling and disposal of Ethyl 2-(benzo[d][1][2]dioxol-5-yl)thiazole-4-carboxylate.
Handling Procedure:
-
Preparation : Before handling, ensure that the work area, typically a fume hood, is clean and uncluttered. All necessary equipment and reagents should be readily accessible.
-
PPE Inspection : Don all required PPE as outlined in the table above. Inspect gloves for any signs of degradation or punctures before use.[1]
-
Weighing and Transfer : Handle the compound in a well-ventilated area.[5] When weighing and transferring the solid, avoid generating dust.[1] Use appropriate tools (e.g., spatula) for transfer.
-
In Use : Keep containers securely sealed when not in use.[1] Avoid contact with skin and eyes.[1] Do not eat, drink, or smoke in the handling area.[1][6]
-
Post-Handling : After handling, wash hands thoroughly with soap and water.[1] Clean the work area and any contaminated equipment.
Disposal Plan:
-
Waste Collection : Collect all waste material, including empty containers and contaminated PPE, in a designated and properly labeled hazardous waste container.
-
Disposal : Dispose of the chemical waste in accordance with all local, state, and federal regulations.[1] Do not dispose of it down the drain or in regular trash.
Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is critical.
-
Eye Contact : Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek medical attention.
-
Skin Contact : Immediately wash the affected area with plenty of soap and water.[3] Remove contaminated clothing. If irritation persists, seek medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration.[2] Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. Rinse mouth with water.[3] Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spills : For minor spills, wear appropriate PPE, and absorb the spill with an inert material (e.g., sand, vermiculite).[1] Place the absorbed material in a sealed container for disposal. For major spills, evacuate the area and contact emergency services.
Visualized Workflows
The following diagrams illustrate the key procedural workflows for handling Ethyl 2-(benzo[d][1][2]dioxol-5-yl)thiazole-4-carboxylate.
Caption: General workflow for safe handling and disposal.
Caption: Emergency procedures following accidental exposure.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
